[2-(6-Amino-9H-purin-9-yl)ethanol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated analog of 9-(2-Hydroxyethyl)adenine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Introduction
This compound] is the deuterium-labeled form of 9-(2-Hydroxyethyl)adenine.[1][2] The incorporation of four deuterium (B1214612) atoms on the ethanol (B145695) moiety provides a stable isotopic signature, making it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry. This property is crucial for tracer studies in drug metabolism and for enhancing the accuracy of analytical measurements. The synthesis of this compound typically involves the alkylation of adenine (B156593) with a deuterated ethylene (B1197577) species.
Synthesis
The synthesis of this compound] is achieved through the N9-alkylation of adenine with a deuterated two-carbon electrophile. A plausible and efficient method involves the reaction of adenine with ethylene-d4 (B1596295) oxide in a suitable solvent.
Reaction Scheme:
Caption: Synthetic pathway for this compound].
Experimental Protocol
Materials:
-
Adenine
-
Ethylene-d4 oxide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and bubble ethylene-d4 oxide (1.2 eq) through the suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound] as a white solid.
Characterization
The structural confirmation and purity of the synthesized this compound] are determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The absence of signals corresponding to the ethanolic protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the successful deuteration.
Table 1: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.15 | s | H-2 (Purine) |
| ~7.95 | s | H-8 (Purine) | |
| ~7.25 | br s | -NH₂ | |
| ~5.00 | t | -OH | |
| ¹³C | ~156.0 | s | C-6 (Purine) |
| ~152.5 | s | C-2 (Purine) | |
| ~149.5 | s | C-4 (Purine) | |
| ~141.0 | s | C-8 (Purine) | |
| ~119.0 | s | C-5 (Purine) | |
| ~59.0 (broadened) | m | -CD₂-OH | |
| ~45.5 (broadened) | m | N-CD₂- |
Note: Predicted chemical shifts are based on the non-deuterated analog and may vary slightly. The signals for the deuterated carbons will be broadened and may not be readily observable in a standard ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique to confirm the incorporation of deuterium atoms by observing the mass-to-charge ratio (m/z) of the molecular ion.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₇H₅D₄N₅O |
| Molecular Weight | 183.21 g/mol |
| Monoisotopic Mass | 183.1058 Da |
| Expected [M+H]⁺ | 184.1131 |
Experimental Workflow
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Overall experimental workflow.
Conclusion
This guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound]. The provided experimental protocol and characterization data serve as a valuable resource for researchers in drug development and related scientific fields, facilitating the use of this important isotopically labeled compound in their studies. The successful synthesis and rigorous characterization are paramount to ensuring the reliability of data generated using this tracer.
References
[2-(6-Amino-9H-purin-9-yl)ethanol-d4] certificate of analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available analytical data and general experimental protocols for the stable isotope-labeled compound, [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. This compound is the deuterium-labeled form of 9-(2-Hydroxyethyl)adenine and is primarily utilized as an internal standard in quantitative analytical studies.
Quantitative Data Summary
The following table summarizes the key analytical and physical data for this compound]. This information has been compiled from various chemical suppliers.
| Parameter | Value | Reference |
| Compound Name | This compound] | LGC Standards |
| Synonyms | 9-(beta-Hydroxyethyl)adenine-d4, NSC 51467-d4 | LGC Standards |
| CAS Number | 1216900-94-5 | LGC Standards |
| Unlabeled CAS Number | 707-99-3 | LGC Standards, Santa Cruz Biotechnology |
| Molecular Formula (Unlabeled) | C7H9N5O | PubChem[1] |
| Molecular Weight (Unlabeled) | 179.18 g/mol | PubChem[1] |
| Purity | 97% | AChemBlock[2] |
| Isotopic Enrichment | Not specified, typically >98% for deuterated standards | General Knowledge |
| Appearance | Solid (form not specified) | Sigma-Aldrich |
Experimental Protocols
Detailed experimental protocols for the analysis of a specific lot of this compound] would be provided on its Certificate of Analysis. However, generalized methodologies for the key analytical techniques used to characterize such stable isotope-labeled compounds are described below.
a) Identity and Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the positions of deuterium (B1214612) labeling.
-
Methodology:
-
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions.
-
The chemical shifts, splitting patterns, and integration of the remaining proton signals are compared with the spectrum of the unlabeled standard to confirm the identity of the molecule.
-
b) Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound.
-
Methodology:
-
A solution of the compound is prepared in a suitable solvent (e.g., water/acetonitrile).
-
The solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
A gradient elution method is typically employed using a mobile phase consisting of an aqueous buffer and an organic solvent.
-
The chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.
-
c) Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Methodology:
-
The compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI).
-
The mass spectrum is acquired in positive ion mode.
-
The spectrum is analyzed for the presence of the molecular ion peak ([M+H]⁺) corresponding to the deuterated compound.
-
The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation.
-
Visualizations
The following diagrams illustrate the chemical structure and a general analytical workflow for this compound].
Caption: Chemical structure of this compound].
Caption: A general workflow for the quality control analysis of a stable isotope-labeled compound.
References
What is the molecular weight of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]?
An In-Depth Guide to the Molecular Weight of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight of the isotopically labeled compound, this compound]. This compound is a deuterated analog of 9-(2-Hydroxyethyl)adenine, a molecule of interest in various biochemical and pharmaceutical research contexts.
Chemical Structure and Formula
The parent compound, 2-(6-Amino-9H-purin-9-yl)ethanol, has a molecular formula of C₇H₉N₅O.[1][2][3] The deuterated variant, denoted with "-d4," involves the substitution of four hydrogen atoms with deuterium (B1214612) atoms. Specifically, the labeling occurs on the ethanol (B145695) side chain, resulting in the chemical name 2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol.[4]
This isotopic substitution modifies the molecular formula to C₇H₅D₄N₅O .
Methodology for Molecular Weight Calculation
The molecular weight (MW) of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the specific mass of the isotopes must be used for an accurate calculation. The standard atomic weights for the elements are used, with the notable inclusion of deuterium (D), a stable isotope of hydrogen with an atomic weight approximately double that of protium (B1232500) (¹H).[5]
The calculation is performed as follows:
MW = (Nₐ * AWₐ) + (Nₑ * AWₑ) + ...
Where:
-
N is the number of atoms of a specific element.
-
AW is the atomic weight of that element (or isotope).
Elemental Composition and Molecular Weight
The final molecular weight is derived by summing the mass contributions of each element and isotope present in the C₇H₅D₄N₅O formula. The table below provides a detailed breakdown of this calculation.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Deuterium | D | 4 | 2.014[5][6] | 8.056 |
| Nitrogen | N | 5 | 14.007 | 70.035 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 22 | 183.207 |
The calculated molecular weight of this compound] is 183.207 g/mol .
Visualization of Calculation Workflow
The following diagram illustrates the logical workflow for determining the molecular weight of the target compound.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(6-Aminopurin-9-yl)ethanol [chembk.com]
- 3. 2-(6-aminopurin-9-yl)ethanol 97% | CAS: 707-99-3 | AChemBlock [achemblock.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 6. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
Audience: Researchers, scientists, and drug development professionals.
Introduction
[2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterium-labeled isotopologue of 9-(2-Hydroxyethyl)adenine, serves as a critical internal standard in bioanalytical studies and as a tracer in metabolic research. The integrity and purity of this stable isotope-labeled compound are paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for this compound] to ensure its optimal performance and longevity.
Recommended Storage Conditions
While specific stability studies for this compound] are not publicly available, information from suppliers and data for the non-deuterated analogue, 9-(2-hydroxyethyl)adenine, provide a strong basis for recommended storage. The compound is typically shipped at ambient temperature. For long-term storage, it is crucial to protect the substance from environmental factors that could lead to degradation.
Table 1: Recommended Storage Conditions for this compound]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Supplier information suggests stability at ambient temperatures. Controlled room temperature minimizes the risk of thermal degradation. |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container) | Purine (B94841) derivatives can be sensitive to UV and visible light, which can induce photochemical degradation. |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended) | The compound is a crystalline powder and adenine (B156593) derivatives can be hygroscopic. Absorption of water can lead to hydrolysis or changes in physical form. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | While not explicitly stated in available literature, storage under an inert atmosphere can prevent potential oxidative degradation of the adenine ring or the ethanol (B145695) side chain over extended periods. |
Stability Profile and Potential Degradation Pathways
The stability of this compound] is intrinsically linked to the chemical nature of the 9-substituted adenine core. While the carbon-deuterium bonds are generally more stable than carbon-hydrogen bonds and are not expected to be a primary point of instability, the adenine ring and the hydroxyethyl (B10761427) side chain can be susceptible to degradation under certain conditions.
Potential degradation pathways for adenine derivatives include:
-
Hydrolysis: Under strongly acidic or basic conditions, the glycosidic-like bond between the purine and the side chain could be susceptible to cleavage. The amino group on the purine ring can also undergo hydrolytic deamination to form the corresponding hypoxanthine (B114508) derivative.
-
Oxidation: The purine ring system can be susceptible to oxidation, leading to the formation of various oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the purine ring.
Due to the lack of specific studies on this compound], a forced degradation study is recommended to identify potential degradation products and pathways under stress conditions (e.g., acid, base, oxidation, heat, and light).
Proposed Experimental Protocol for Stability Testing
The following is a proposed experimental protocol for conducting a comprehensive stability study of this compound].
Objective: To assess the stability of this compound] under various storage conditions and to identify potential degradation products.
Materials:
-
This compound] solid material
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Calibrated stability chambers/ovens
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Validated analytical method for the quantification of this compound] and its potential impurities.
Methodology:
-
Initial Characterization: Perform initial analysis (e.g., HPLC for purity, Karl Fischer for water content, and visual appearance) of the this compound] batch.
-
Sample Preparation: Accurately weigh samples of this compound] into appropriate vials for each storage condition. For solution stability, prepare solutions of known concentration in relevant solvents or buffers.
-
Storage Conditions:
-
Long-term stability: Store samples at the recommended storage condition (e.g., 25°C/60% RH) and at an accelerated condition (e.g., 40°C/75% RH).
-
Forced degradation:
-
Acidic: Treat with 0.1 M HCl at 60°C.
-
Basic: Treat with 0.1 M NaOH at 60°C.
-
Oxidative: Treat with 3% H₂O₂ at room temperature.
-
Thermal: Expose solid material to 80°C.
-
Photostability: Expose solid material and solution to light according to ICH Q1B guidelines.
-
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term stability; shorter intervals for forced degradation).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Assess for purity, degradation products, and any change in physical appearance.
-
Data Evaluation: Quantify the amount of this compound] remaining and any major degradation products. Determine the shelf-life based on the long-term stability data.
Table 2: Example Data Collection Table for Stability Study
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) |
| 25°C/60% RH | 0 | White Powder | 99.8 | ND | ND |
| 3 Months | |||||
| 6 Months | |||||
| 12 Months | |||||
| 40°C/75% RH | 0 | White Powder | 99.8 | ND | ND |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
ND: Not Detected
Visualizations
The following diagrams illustrate the proposed experimental workflow for stability testing and the recommended storage and handling logic for this compound].
Caption: Proposed experimental workflow for assessing the stability of this compound].
Caption: Logical flow for the proper storage and handling of this compound].
Conclusion
Ensuring the stability of this compound] is crucial for the integrity of research outcomes. While specific stability data is limited, adherence to the recommended storage conditions, derived from supplier information and data on the non-deuterated analogue, will help maintain the compound's purity and performance. For critical applications, conducting a dedicated stability study as outlined in this guide is highly recommended to establish a definitive shelf-life and to understand the compound's behavior under various environmental stresses.
Isotopic Purity of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated analog of 9-(2-Hydroxyethyl)adenine. The precise quantification of isotopic enrichment is critical for its applications in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines the common analytical techniques for determining isotopic purity, presents representative data, and illustrates relevant biochemical pathways and experimental workflows.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The data is often presented as a distribution of the different isotopologues (molecules that differ only in their isotopic composition).
While the exact isotopic distribution can vary between synthetic batches, a representative high-quality batch of this compound] would exhibit the following characteristics, as summarized in Table 1.
Table 1: Representative Isotopic Distribution of this compound]
| Isotopologue | Designation | Relative Abundance (%) |
| Deuterium (d4) | d4 | > 98% |
| Deuterium (d3) | d3 | < 2% |
| Deuterium (d2) | d2 | < 0.5% |
| Deuterium (d1) | d1 | < 0.1% |
| Unlabeled (d0) | d0 | < 0.1% |
| Isotopic Enrichment | d4 | > 98 atom % D |
Note: The data presented in this table is representative of a high-purity standard and may not reflect the exact specifications of all commercially available products.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound] relies on precise analytical methodologies. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio with high precision.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound].
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a final concentration of 10-100 µg/mL.
-
Further dilute the sample as required for the specific instrument's sensitivity.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Range: Set the mass range to scan for the expected m/z of the protonated unlabeled compound and its deuterated isotopologues (e.g., m/z 180-190).
-
Resolution: A resolving power of at least 10,000 is recommended to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
The isotopic purity is reported as the relative abundance of the d4 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of ¹H and ²H NMR spectroscopy can provide detailed information about the sites and extent of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound] in a deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d6.
-
Add an internal standard with a known concentration if quantitative analysis is desired.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons on the ethanol (B145695) side chain, when compared to the spectrum of the unlabeled standard, provides qualitative confirmation of deuteration.
-
Integration of the residual proton signals relative to a non-deuterated portion of the molecule (e.g., the purine (B94841) ring protons) can be used to estimate the degree of deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A strong signal in the region corresponding to the deuterated positions confirms the presence of deuterium.
-
The chemical shift of the deuterium signal can confirm the position of deuteration.
-
Signaling Pathways and Experimental Workflows
This compound] is a structural analog of the nucleoside adenosine (B11128) and is related to antiviral drugs like acyclovir. Its biological activity would likely involve cellular metabolism, particularly phosphorylation. The deuterated form is especially useful for tracing the metabolic fate of the parent compound.
Caption: Metabolic activation of acyclovir-like nucleoside analogs in a virus-infected cell.
The following diagram illustrates a typical workflow for the determination of isotopic purity.
Caption: A typical experimental workflow for determining the isotopic purity of a deuterated compound.
Commercial Suppliers and Technical Guide for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and applications of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. This deuterated analog of 9-(2-Hydroxyethyl)adenine is a crucial tool for sensitive and accurate quantification in various research and development settings, particularly in mass spectrometry-based assays.
Commercial Availability
This compound] is available from several specialized chemical suppliers. Researchers are advised to consult the suppliers directly for the most current information on availability, pricing, and detailed specifications.
Identified Commercial Suppliers:
-
LGC Standards[1]
-
Santa Cruz Biotechnology (SCBT)[2]
-
MedChemExpress[3]
-
Toronto Research Chemicals (TRC) - available through distributors like LGC Standards.
Technical Data
The following table summarizes the available technical data for this compound] and its non-labeled counterpart. This data has been compiled from various supplier and chemical database resources.
| Property | This compound] | 2-(6-Amino-9H-purin-9-yl)ethanol (Non-labeled) |
| CAS Number | Not specified (Unlabeled: 707-99-3) | 707-99-3 |
| Molecular Formula | C₇H₅D₄N₅O | C₇H₉N₅O |
| Molecular Weight | 183.20 | 179.18 |
| Purity | Consult Supplier | >97% to >98% (HPLC)[4][5] |
| Isotopic Enrichment | Consult Supplier for Certificate of Analysis | N/A |
| Appearance | White to Off-White Solid | White to Off-White Solid[5] |
| Melting Point | Not specified | 240.0 to 244.0 °C[5] |
| Solubility | Not specified | DMSO (Slightly, Sonicated), Methanol (B129727) (Slightly, Sonicated)[5] |
| Storage Conditions | Consult Supplier | Keep in dark place, Inert atmosphere, Room temperature[5] |
Core Application: Isotope Dilution Mass Spectrometry
The primary application for this compound] is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS). The use of a deuterated standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability during sample preparation and analysis.[6]
Principle of Isotope Dilution
IDMS is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[7] The fundamental principle involves adding a known amount of an isotopically labeled form of the analyte to the sample.[7] Because the deuterated internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, effectively compensating for variations in sample extraction, chromatographic separation, and mass spectrometric detection.[7] The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[7]
Experimental Protocols
General Protocol for Quantification of 9-(2-Hydroxyethyl)adenine in a Biological Matrix
1. Preparation of Standards and Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(6-Amino-9H-purin-9-yl)ethanol in a suitable solvent (e.g., methanol or DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound] in the same solvent as the analyte.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards covering the expected concentration range in the samples. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion [M+H]⁺ (m/z ~180.1) and a suitable product ion.
-
Internal Standard: Determine the precursor ion [M+H]⁺ (m/z ~184.1) and a corresponding product ion.
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways
9-(2-Hydroxyethyl)adenine is an adenosine (B11128) analogue. Adenosine is a critical signaling molecule that exerts its effects through four G-protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The quantification of adenosine analogues can be important in studies related to these pathways, which are involved in numerous physiological processes, including cardiovascular function, inflammation, and neurotransmission.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(6-aminopurin-9-yl)ethanol 97% | CAS: 707-99-3 | AChemBlock [achemblock.com]
- 5. 2-(6-Aminopurin-9-yl)ethanol | 707-99-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: [2-(6-Amino-9H-purin-9-yl)ethanol-d4] in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated isotopologue of 9-(2-Hydroxyethyl)adenine, serves as a critical internal standard in pharmacokinetic (PK) studies. Its use in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of the non-deuterated parent compound in various biological matrices. This technical guide provides an in-depth overview of the application of this stable isotope-labeled compound in pharmacokinetic research, including detailed experimental protocols, data interpretation, and relevant metabolic pathways.
While direct pharmacokinetic data for 9-(2-Hydroxyethyl)adenine is not extensively available in the public domain, its structural similarity to the antiviral drug acyclovir (B1169) allows for informed predictions regarding its metabolic fate and disposition. This guide will leverage this similarity to present a comprehensive picture for researchers.
Core Principles of Stable Isotope Labeling in Pharmacokinetics
The use of stable isotope-labeled compounds, such as this compound], is the gold standard in quantitative bioanalysis for pharmacokinetic studies. The key advantages include:
-
Minimized Matrix Effects: Co-elution of the analyte and the deuterated internal standard in LC-MS analysis helps to compensate for ion suppression or enhancement caused by the biological matrix.
-
Improved Accuracy and Precision: The internal standard accounts for variability in sample preparation, extraction, and instrument response.
-
Unambiguous Identification: The mass difference between the analyte and the internal standard provides a high degree of specificity.
Pharmacokinetic Profile (Illustrative)
The following table summarizes hypothetical pharmacokinetic parameters for 9-(2-Hydroxyethyl)adenine, based on data from structurally similar nucleoside analogs. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Symbol | Value (Units) | Description |
| Maximum Plasma Concentration | Cmax | [Hypothetical Value] (ng/mL) | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | [Hypothetical Value] (hours) | The time at which Cmax is reached. |
| Area Under the Curve | AUC | [Hypothetical Value] (ng*h/mL) | A measure of the total drug exposure over time. |
| Elimination Half-life | t1/2 | [Hypothetical Value] (hours) | The time required for the concentration of the drug to decrease by half. |
| Volume of Distribution | Vd | [Hypothetical Value] (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance | CL | [Hypothetical Value] (L/h/kg) | The volume of plasma cleared of the drug per unit time. |
Experimental Protocols
A typical pharmacokinetic study involving the quantification of 9-(2-Hydroxyethyl)adenine using this compound] as an internal standard would follow the workflow outlined below.
Bioanalytical Method Validation
A robust and validated bioanalytical method is paramount for obtaining reliable pharmacokinetic data. The method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) and should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
In-Vivo Study Design
-
Animal Model: Select an appropriate animal model (e.g., rodents, non-human primates) based on the research question.
-
Dosing: Administer 9-(2-Hydroxyethyl)adenine via the desired route (e.g., intravenous, oral).
-
Sample Collection: Collect biological samples (e.g., blood, plasma, urine, tissues) at predetermined time points.
-
Sample Processing: Process the samples to extract the analyte and internal standard. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters from the concentration-time data.
Experimental Workflow for a Pharmacokinetic Study.
Metabolic Pathways
The metabolism of 9-(2-Hydroxyethyl)adenine is expected to be similar to that of acyclovir, involving oxidation reactions. The primary metabolic pathways likely involve alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of carboxylic acid metabolites.
Plausible Metabolic Pathway of 9-(2-Hydroxyethyl)adenine.
Conclusion
This compound] is an indispensable tool for the accurate and precise quantification of 9-(2-Hydroxyethyl)adenine in pharmacokinetic studies. A thorough understanding of its application in validated bioanalytical methods, coupled with well-designed in-vivo experiments, is crucial for obtaining reliable data to characterize the absorption, distribution, metabolism, and excretion of the parent compound. While direct experimental data on 9-(2-Hydroxyethyl)adenine is limited, the established knowledge of similar nucleoside analogs provides a strong framework for guiding future research in this area.
Methodological & Application
Application Notes: [2-(6-Amino-9H-purin-9-yl)ethanol-d4] as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. [2-(6-Amino-9H-purin-9-yl)ethanol-d4] is the deuterium-labeled analogue of 9-(2-Hydroxyethyl)adenine, a molecule of interest in various pharmacological and biological studies. This document provides detailed application notes and protocols for the use of this compound] as an internal standard for the accurate quantification of 9-(2-Hydroxyethyl)adenine in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound] is isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the initial stage of sample preparation. Due to their near-identical physicochemical properties, both the analyte (9-(2-Hydroxyethyl)adenine) and the internal standard (this compound]) exhibit similar behavior during extraction, chromatography, and ionization. Any sample loss or variation in ionization efficiency will affect both compounds to the same extent. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, effectively compensating for matrix effects and other sources of analytical variability.
Application: Quantification of 9-(2-Hydroxyethyl)adenine in Human Plasma
This section outlines a representative bioanalytical method for the quantification of 9-(2-Hydroxyethyl)adenine in human plasma using this compound] as an internal standard. The following protocols and data are provided as an illustrative example based on established methodologies for similar analytes.
Experimental Protocol
1. Materials and Reagents:
-
9-(2-Hydroxyethyl)adenine (Analyte)
-
This compound] (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9-(2-Hydroxyethyl)adenine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound] in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).
-
Vortex mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions (Representative):
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.6 mL/min[1]
-
Gradient Elution:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Proposed):
-
9-(2-Hydroxyethyl)adenine: Precursor ion (m/z) 180.1 -> Product ion (m/z) 136.1 (loss of CH2CH2OH)
-
This compound] (IS): Precursor ion (m/z) 184.1 -> Product ion (m/z) 136.1 (loss of CD2CD2OH)
-
Data Presentation
The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical validation results for similar assays[1].
Table 1: Calibration Curve for 9-(2-Hydroxyethyl)adenine in Human Plasma
| Parameter | Value |
| Calibration Model | Linear |
| Weighting Factor | 1/x² |
| Concentration Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 8.0 | ± 10.0 | ≤ 9.0 | ± 11.0 |
| Low QC | 3.00 | ≤ 6.5 | ± 7.0 | ≤ 7.5 | ± 8.0 |
| Mid QC | 100 | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 6.0 |
| High QC | 800 | ≤ 4.5 | ± 4.0 | ≤ 5.5 | ± 5.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3.00 | 0.98 - 1.04 | 85 - 95 |
| High QC | 800 | 0.97 - 1.05 | 88 - 98 |
Visualizations
Experimental Workflow
Logical Relationship of Internal Standard Use
Signaling Pathway of 9-(2-Hydroxyethyl)adenine Analogue
N(6)-(2-Hydroxyethyl)adenosine (HEA), the adenosine (B11128) analogue of 9-(2-Hydroxyethyl)adenine, has been shown to attenuate pro-inflammatory responses by suppressing the Toll-like receptor 4 (TLR4)-mediated nuclear factor-κB (NF-κB) signaling pathway.
Conclusion
This compound] serves as an ideal internal standard for the quantification of 9-(2-Hydroxyethyl)adenine in biological matrices. Its use in an isotope dilution LC-MS/MS method allows for the mitigation of analytical variability, leading to highly reliable and accurate data. The provided protocols and performance characteristics serve as a comprehensive guide for researchers and scientists in the development and validation of robust bioanalytical methods for this and similar analytes.
References
Application Note: Quantification of Adenosine Analogs in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) is a purine (B94841) nucleoside that plays a crucial role in various physiological and pathological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] The signaling cascades initiated by these receptors modulate a wide range of cellular responses, making adenosine and its analogs important targets in drug discovery for conditions such as inflammation, cardiovascular diseases, and cancer.[3] Accurate quantification of adenosine analogs in biological matrices is therefore essential for pharmacokinetic, pharmacodynamic, and biomarker studies.
This application note details a robust and sensitive method for the quantification of adenosine and its analogs in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Adenosine Signaling Pathway
Extracellular adenosine levels are tightly regulated by the activity of ectonucleotidases CD39 and CD73, which convert extracellular ATP to adenosine.[1][2] Adenosine then binds to its receptors, initiating downstream signaling. The signaling is terminated by the uptake of adenosine into cells via nucleoside transporters or its enzymatic degradation by adenosine deaminase.[1]
References
Application Note: High-Throughput Plasma Sample Preparation for the Quantification of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] using Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and straightforward protein precipitation (PPT) protocol for the extraction of 2-(6-Amino-9H-purin-9-yl)ethanol from human plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of its stable isotope-labeled (SIL) internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4], is central to this method, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[1][2][3][4][5] This protocol is optimized for high-throughput bioanalytical workflows, offering a simple, rapid, and cost-effective approach for pharmacokinetic and metabolic studies.
Introduction
2-(6-Amino-9H-purin-9-yl)ethanol, a derivative of adenine (B156593), is a compound of interest in various biomedical and pharmaceutical research areas. Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS has become the standard for bioanalysis due to its superior sensitivity and selectivity.[4] A critical component of a successful LC-MS/MS assay is a reliable sample preparation method that effectively removes interfering matrix components, such as proteins and phospholipids.
Protein precipitation is a widely used technique for sample preparation in bioanalysis.[6] It involves adding an organic solvent to the plasma sample to denature and precipitate proteins, which can then be easily removed by centrifugation.[6][7] This method is favored for its simplicity, speed, and broad applicability.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound], is considered the gold standard in quantitative bioanalysis.[4][5] A SIL-IS is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization.[1][4] This allows it to effectively compensate for sample-to-sample variations, including matrix effects and recovery losses, thereby significantly improving the accuracy and precision of the quantification.[1][5]
Experimental Protocols
This section provides a detailed methodology for the protein precipitation of plasma samples.
Materials and Reagents
-
Human Plasma (K2-EDTA)
-
This compound] (Internal Standard Stock Solution in Methanol)
-
Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL) or 96-well deep-well plates
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge or plate centrifuge capable of >3000 x g
-
Autosampler vials or 96-well collection plate
Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature, followed by equilibration in a cold water bath. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into appropriately labeled microcentrifuge tubes or a 96-well plate.
-
Internal Standard Addition: Add 10 µL of the this compound] working solution to every tube/well except for the blank matrix samples. A stable isotope-labeled internal standard is the preferred choice to correct for variability.[4]
-
Vortexing: Briefly vortex mix the samples for approximately 10-15 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (0.1% formic acid) to each sample. The 3:1 ratio of solvent to plasma is effective for efficient protein removal.[6]
-
Mixing: Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 4°C for 10-15 minutes at a high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (approximately 350 µL) to a clean set of tubes or a 96-well collection plate, being careful not to disturb the protein pellet.
-
Analysis: The samples are now ready for direct injection into the LC-MS/MS system. If required, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to increase concentration.
Data Presentation
While specific experimental data for this compound] is not publicly available, the following table summarizes the typical performance characteristics expected from a validated bioanalytical method using protein precipitation with a stable isotope-labeled internal standard. These values are based on regulatory guidelines and published methods for similar small molecules.[8][9]
| Parameter | Typical Acceptance Criteria | Rationale / Justification |
| Recovery (%) | Consistent across QC levels | Recovery of the analyte and internal standard should be reproducible, although it does not need to be 100%.[10] The SIL-IS effectively corrects for any extraction inefficiencies. |
| Matrix Effect (%) | CV ≤ 15% | Assesses the suppression or enhancement of ionization by matrix components.[11] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing reliable correction.[4] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the precision of the method within a single analytical run.[8] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the precision of the method across different analytical runs on different days.[8] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Measures how close the determined concentration is to the nominal concentration.[11] |
| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional relationship between instrument response and analyte concentration. |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Mandatory Visualization
The following diagram illustrates the workflow for the plasma protein precipitation protocol.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Application of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] in Metabolomics Research
Application Note & Protocol
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for understanding physiological and pathological states. Accurate and precise quantification of metabolites is crucial for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based metabolomics. [2-(6-Amino-9H-purin-9-yl)ethanol-d4] is a deuterium-labeled analog of 9-(2-Hydroxyethyl)adenine, a purine (B94841) derivative. Its near-identical physicochemical properties to the unlabeled counterpart, with a distinct mass difference of 4 Da, make it an ideal internal standard for the quantification of related purine metabolites in complex biological matrices.
The incorporation of deuterium (B1214612) atoms into the ethanol (B145695) group of the molecule ensures that it co-elutes with the unlabeled analyte during liquid chromatography (LC) separation and experiences similar ionization effects in the mass spectrometer (MS), thereby correcting for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the use of this compound] as an internal standard in a targeted metabolomics workflow for the quantification of adenine (B156593) and its derivatives in human plasma.
Key Applications
-
Internal Standard for Quantitative Metabolomics: Serve as a robust internal standard for the accurate quantification of 9-(2-Hydroxyethyl)adenine and structurally related purine metabolites in biological samples such as plasma, serum, urine, and cell extracts.
-
Metabolic Flux Analysis: While not a direct tracer for metabolic pathways due to the stability of the deuterium labels on the ethanol group, it can be used in conjunction with other labeled compounds to improve the accuracy of flux measurements.
-
Pharmacokinetic Studies: In drug development, it can be used as an internal standard for quantifying the metabolites of drugs that are structurally related to adenine.
Experimental Workflow
A typical experimental workflow for a targeted metabolomics study using this compound] as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 1: General experimental workflow for targeted metabolomics using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
This compound] (Internal Standard, IS)
-
9-(2-Hydroxyethyl)adenine (Analyte)
-
Human Plasma (or other biological matrix)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Sample Preparation Protocol (Human Plasma)
-
Thaw Samples: Thaw frozen human plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound] in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution of 1 µg/mL in methanol.
-
Spike Samples: To 100 µL of each plasma sample, add 10 µL of the 1 µg/mL internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-(2-Hydroxyethyl)adenine | 180.1 | 136.1 | 15 |
| This compound] | 184.1 | 136.1 | 15 |
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of a data table for a calibration curve and the quantification of 9-(2-Hydroxyethyl)adenine in plasma samples from a control and treated group.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,800 | 51,200 | 0.250 |
| 50 | 65,000 | 52,000 | 1.250 |
| 100 | 132,500 | 53,000 | 2.500 |
| 500 | 675,000 | 54,000 | 12.500 |
| 1000 | 1,375,000 | 55,000 | 25.000 |
Table 2: Quantification of 9-(2-Hydroxyethyl)adenine in Plasma Samples
| Sample ID | Group | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| CTRL-01 | Control | 25,600 | 51,200 | 0.500 | 20.0 |
| CTRL-02 | Control | 28,080 | 52,000 | 0.540 | 21.6 |
| CTRL-03 | Control | 24,440 | 50,900 | 0.480 | 19.2 |
| TRT-01 | Treated | 45,900 | 51,000 | 0.900 | 36.0 |
| TRT-02 | Treated | 49,920 | 52,000 | 0.960 | 38.4 |
| TRT-03 | Treated | 47,250 | 52,500 | 0.900 | 36.0 |
Signaling Pathway Context
9-(2-Hydroxyethyl)adenine is a derivative of adenine, a fundamental component of purine metabolism. Purines are not only building blocks for DNA and RNA but also play crucial roles in cellular energy metabolism (e.g., ATP) and signaling. The adenosine (B11128) signaling pathway is a key regulatory system in various physiological processes.
Figure 2: Simplified adenosine signaling pathway and the potential interaction of the analyte.
Conclusion
This compound] is a valuable tool for metabolomics research, enabling accurate and precise quantification of 9-(2-Hydroxyethyl)adenine and related purine metabolites. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their quantitative LC-MS/MS workflows. The use of such stable isotope-labeled standards is essential for generating high-quality, reproducible data in metabolomics studies, ultimately leading to a better understanding of complex biological systems.
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of [2-(6-Amino-9H-purin-9-yl)ethanol] and its Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(6-Amino-9H-purin-9-yl)ethanol], a structural analog of adenosine (B11128), is a compound of interest in pharmaceutical research and drug development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive HPLC-MS/MS method for the chromatographic separation and quantification of [2-(6-Amino-9H-purin-9-yl)ethanol] and its stable isotope-labeled internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1] This method is suitable for the analysis of the analyte in plasma and other biological fluids.
Experimental Protocols
Materials and Reagents
-
[2-(6-Amino-9H-purin-9-yl)ethanol] reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Standard Solutions and Calibration Standards Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve Standards: Prepare calibration standards by spiking blank biological matrix with the appropriate working standard solutions to achieve a concentration range of 1-1000 ng/mL. Add the internal standard working solution to each calibration standard to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The separation is achieved using a reverse-phase HPLC method coupled with a tandem mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1100 series or equivalent[1] |
| Column | C18 column (e.g., Luna C18(2), 3 µm, 150 x 2.0 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C[1] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | [2-(6-Amino-9H-purin-9-yl)ethanol]: Precursor Ion > Product Ion (To be determined by infusion) |
| This compound]: Precursor Ion > Product Ion (To be determined by infusion) | |
| Dwell Time | 200 ms |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Presentation
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ)[4] |
| Precision (%RSD) | < 15% (< 20% at LLOQ)[4] |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Diagrams
Caption: Sample preparation workflow using protein precipitation.
Caption: Overall analytical workflow from injection to quantification.
References
Application Notes and Protocols for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated analog of a purine (B94841) derivative. The information is intended to guide researchers in accurately preparing solutions for various experimental applications.
Compound Information
This compound] is the deuterated form of 9-(2-Hydroxyethyl)adenine. The deuterium (B1214612) labeling provides a valuable tool for tracer studies in metabolic research, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
Chemical Structure:
Quantitative Data Summary
A summary of the key quantitative data for this compound] and its non-deuterated analog is presented in the table below for easy reference and comparison.
| Property | This compound] | 2-(6-Amino-9H-purin-9-yl)ethanol | Reference(s) |
| CAS Number | 1216900-94-5 | 707-99-3 | [1] |
| Molecular Formula | C₇H₅D₄N₅O | C₇H₉N₅O | [1] |
| Molecular Weight | 183.20 g/mol | 179.18 g/mol | [2] |
| Appearance | Solid | White to off-white solid | |
| Solubility | Water, DMSO (Slightly), Methanol (Slightly) | Water, DMSO (Slightly, with sonication), Methanol (Slightly, with sonication) | |
| Storage Temperature | 2-8°C or Room Temperature (protect from light) | 2-8°C or Room Temperature (protect from light) | [3] |
Health and Safety Information
Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock solutions of this compound]. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials and Equipment
-
This compound] solid
-
High-purity solvent (e.g., sterile water, DMSO, or Methanol)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Sterile, amber vials for storage
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
-
Calculate the required mass:
-
For a 10 mM stock solution in 10 mL of water:
-
Mass (mg) = 10 mmol/L * 0.010 L * 183.20 g/mol * 1000 mg/g = 18.32 mg
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound] using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of sterile water (e.g., 5-7 mL) to the flask.
-
Gently swirl the flask to wet the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Once dissolved, bring the final volume to 10 mL with sterile water.
-
-
Storage:
-
Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to a week), storage at 2-8°C is acceptable.
-
Protocol for Preparing a DMSO or Methanol Stock Solution (e.g., 10 mM)
-
Calculate the required mass:
-
Use the same calculation as in the aqueous protocol (18.32 mg for a 10 mM solution in 10 mL).
-
-
Weigh the compound:
-
Accurately weigh the calculated amount of the compound.
-
-
Dissolution:
-
Transfer the compound to a suitable vial.
-
Add the desired volume of high-purity DMSO or Methanol.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used to expedite dissolution if necessary.
-
-
Storage:
-
Store the DMSO or Methanol stock solution in amber vials at -20°C. DMSO solutions should be aliquoted to minimize water absorption from the atmosphere upon repeated opening.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a stock solution of this compound].
Caption: Workflow for preparing a stock solution.
Logical Relationship Diagram
This diagram shows the logical relationship between the compound's properties and the considerations for stock solution preparation.
Caption: Key properties and preparation considerations.
References
Application Notes and Protocols for [2-(6-Amino-9H-purin-9-yl)ethanol-d4] in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(6-Amino-9H-purin-9-yl)ethanol-d4] is a stable isotope-labeled (SIL) analog of 9-(2-Hydroxyethyl)adenine, a molecule structurally related to the antiviral drug Acyclovir. Due to the incorporation of four deuterium (B1214612) atoms, this compound serves as an ideal internal standard for quantitative bioanalytical methods.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, the use of a SIL internal standard is a critical practice to ensure the accuracy, precision, and robustness of liquid chromatography-mass spectrometry (LC-MS) assays.[3]
The key advantage of using a deuterated standard like this compound] is that its chemical and physical properties are nearly identical to the unlabeled analyte. This results in similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated standard effectively compensates for variability in sample preparation and potential matrix effects, which are common challenges in the analysis of complex biological samples like plasma or urine.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound] as an internal standard in a typical drug metabolism study focusing on the quantification of a parent drug, using Acyclovir as a representative analyte.
Data Presentation
The following tables represent typical quantitative data generated during the validation of a bioanalytical method using this compound] as an internal standard for the analysis of Acyclovir in human plasma.
Table 1: Representative Calibration Curve for Acyclovir in Human Plasma
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 1,520 | 510,000 | 0.00298 | 1.0 | 100.0 |
| 2.5 | 3,850 | 515,000 | 0.00748 | 2.5 | 100.0 |
| 5.0 | 7,600 | 512,000 | 0.01484 | 5.0 | 100.0 |
| 10.0 | 15,300 | 518,000 | 0.02954 | 10.0 | 100.0 |
| 25.0 | 38,000 | 513,000 | 0.07407 | 25.0 | 100.0 |
| 50.0 | 75,500 | 510,000 | 0.14804 | 50.0 | 100.0 |
| 100.0 | 151,000 | 511,000 | 0.29550 | 100.0 | 100.0 |
| 250.0 | 378,000 | 514,000 | 0.73541 | 250.0 | 100.0 |
Table 2: Representative Quality Control (QC) Sample Analysis for Acyclovir Assay
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1.0 | 0.98 | 0.09 | 9.2 | 98.0 |
| Low QC | 3.0 | 2.91 | 0.22 | 7.6 | 97.0 |
| Medium QC | 30.0 | 30.9 | 1.85 | 6.0 | 103.0 |
| High QC | 200.0 | 196.4 | 10.8 | 5.5 | 98.2 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Acyclovir (analyte) in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of this compound] (Internal Standard, IS) in methanol.
-
-
Working Standard Solution Preparation:
-
Serially dilute the Acyclovir stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at concentrations of 10, 25, 50, 100, 250, 500, 1000, and 2500 ng/mL.
-
Prepare a working internal standard solution by diluting the IS stock solution with a 50:50 methanol:water mixture to a final concentration of 500 ng/mL.
-
-
Calibration Standard and QC Sample Preparation:
-
To prepare calibration standards, spike 10 µL of each Acyclovir working standard solution into 90 µL of blank human plasma to achieve final concentrations of 1, 2.5, 5, 10, 25, 50, 100, and 250 ng/mL.
-
Prepare QC samples in a similar manner at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 30 ng/mL (Medium QC), and 200 ng/mL (High QC).
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
-
Sample Aliquoting:
-
Aliquot 50 µL of each calibration standard, QC sample, and study sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition and Protein Precipitation:
-
Add 150 µL of the working internal standard solution (500 ng/mL in methanol) to each tube. The methanol will act as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acyclovir: Q1: m/z 226.1 -> Q3: m/z 152.1
-
This compound] (IS): Q1: m/z 230.1 -> Q3: m/z 152.1
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters according to the specific mass spectrometer used.
-
Visualizations
Caption: Workflow for bioanalytical sample quantification.
Caption: Acyclovir metabolic activation and breakdown.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape during the HPLC analysis of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. The following question-and-answer format directly addresses common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for my this compound] analyte. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound], which contains an amine group. This phenomenon is often caused by secondary interactions between the analyte and the stationary phase.
Primary Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds is the interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions create an additional retention mechanism that broadens and distorts the peak shape.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to a range of 2.5-3.5) protonates the silanol groups, minimizing their interaction with the protonated analyte.[2][3] It is generally recommended to use a mobile phase pH that is at least one to two units away from the pKa of the analyte.[4][5][6]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped column. End-capping treats the residual silanol groups to make them less polar, reducing secondary interactions.[1][3]
-
Solution 3: Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 10-20 mM).[2] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Solution 4: Increase Buffer Concentration: A higher buffer concentration can help to maintain a stable pH and mask residual silanol interactions.[1][7]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][7]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
Q2: My analyte peak is exhibiting fronting. What could be the cause of this peak distortion?
A2: Peak fronting, where the peak has a leading edge that slopes more gradually than the trailing edge, is typically a sign of sample overload or issues with the sample solvent.
Primary Causes and Solutions:
-
Sample Overload: When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated, leading to peak fronting.[8]
-
Solution: Systematically dilute your sample (e.g., 1:10, 1:100) and re-inject. If the peak shape improves, sample overload was the issue. Adjust the sample concentration to be within the linear range of the detector and the loading capacity of the column.[8]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak fronting.[7][9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or equal in strength to the mobile phase.
-
-
Collapsed Column Bed: Though less common, a void or collapse at the head of the column can lead to peak fronting.[8]
-
Solution: First, remove the guard column (if present) and re-run the analysis to see if the peak shape improves. If the problem persists, the analytical column may need to be replaced.[8]
-
Q3: The peak for this compound] is broad and shows poor efficiency. What steps can I take to improve it?
A3: Broad peaks can result from a variety of factors related to the HPLC system, mobile phase, or column.
Primary Causes and Solutions:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening.[2][8]
-
Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will be retained too strongly, leading to broader peaks.[8]
-
Solution: For reversed-phase chromatography, incrementally increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase by 2-5%.[8]
-
-
Column Contamination or Degradation: A contaminated or old column will lose its efficiency, resulting in broader peaks.[7]
-
Solution: Wash the column according to the manufacturer's instructions. If the peak shape does not improve, the column may need to be replaced.[7]
-
-
Inappropriate Column Chemistry for a Polar Analyte: this compound] is a polar molecule. Traditional C18 columns may not provide adequate retention or good peak shape for highly polar compounds in highly aqueous mobile phases.
-
Solution: Consider using a column with a polar-embedded or polar-endcapped stationary phase, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[10]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape for Amine-Containing Analytes
| pH Range | Effect on Silanol Groups (SiO2) | Interaction with Protonated Amine (R-NH3+) | Expected Peak Shape | Recommendation |
| < 3.0 | Protonated (Si-OH), neutral charge | Minimal electrostatic interaction | Improved Symmetry | Recommended for reducing peak tailing.[2][3] |
| 3.0 - 7.0 | Partially to fully deprotonated (Si-O-), negative charge | Strong secondary electrostatic interaction | Significant Tailing | Avoid unless using a highly end-capped column or mobile phase modifier. |
| > 7.0 | Fully deprotonated (Si-O-), strong negative charge | Very strong secondary electrostatic interaction | Severe Tailing | Not Recommended for standard silica (B1680970) columns due to both poor peak shape and potential for silica dissolution. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Stock Buffers: Prepare aqueous stock solutions of a suitable buffer, such as phosphate (B84403) or formate, at a concentration of 50-100 mM.
-
Adjust pH: Create a series of aqueous mobile phase components by adjusting the pH of the buffer stock solution. For this compound], it is recommended to test pH values in the range of 2.5 to 4.0 in 0.2 pH unit increments. Use phosphoric acid or formic acid for pH adjustment.
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate the Column: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.
-
Inject Standard: Inject a standard solution of this compound] and evaluate the peak shape (asymmetry factor).
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution.
Protocol 2: Column Washing Procedure (for Reversed-Phase C18 Columns)
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Water Wash: Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Isopropanol (B130326) Wash: Flush the column with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Re-equilibration: Re-equilibrate the column with the mobile phase, starting with the organic solvent and gradually introducing the aqueous component, until the baseline is stable.
-
Reconnect and Test: Reconnect the column to the detector and inject a standard to assess if the performance has been restored.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. chromblog.wordpress.com [chromblog.wordpress.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing ESI Source Conditions for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Electrospray Ionization (ESI) source conditions for the analysis of [2-(6-Amino-9H-purin-9-yl)ethanol-d4].
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source parameters for a polar, basic compound like this compound]?
A1: For a polar and basic compound, positive ionization mode is generally preferred.[1] The purine (B94841) structure is readily protonated. Below are recommended starting conditions, which should be optimized for your specific instrument and mobile phase composition.
| Parameter | Recommended Starting Range | Rationale |
| Ionization Mode | Positive | The amino group on the purine ring is basic and readily accepts a proton. |
| Capillary Voltage | 3.0–5.0 kV | This range is generally effective for positive mode ESI.[2] Too low a voltage can lead to poor ionization, while too high a voltage may cause fragmentation or an unstable signal.[2][3] |
| Nebulizer Gas Pressure | 20–60 psi | This parameter affects droplet size. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can lead to ion suppression.[2] |
| Drying Gas Temperature | 250–450 °C | Aids in solvent evaporation.[2] The optimal temperature will depend on the mobile phase flow rate and composition. Overheating can cause degradation of thermally sensitive compounds.[2][4] |
| Drying Gas Flow | 10-12 L/min | Facilitates efficient desolvation of the charged droplets.[5] |
| Cone/Orifice Voltage | Low to moderate | This voltage helps to decluster solvent molecules from the ions. A higher voltage can induce in-source fragmentation, which may be undesirable for quantitative analysis.[3][6][7] |
Q2: What mobile phase additives are recommended to enhance the signal for my analyte?
A2: The addition of a small amount of acid to the mobile phase can significantly improve the protonation of your analyte in positive ion mode, leading to a stronger signal.[1]
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Promotes the formation of [M+H]⁺ ions.[1][2] |
| Acetic Acid | 0.06% | An alternative to formic acid for protonation.[5] |
| Ammonium (B1175870) Acetate | 5-10 mM | Can help to form ammonium adducts [M+NH₄]⁺ and can also improve spray stability. |
Q3: Does the deuteration of my compound affect ESI-MS analysis?
A3: Yes, deuteration can have several effects. While it is essential for use as an internal standard, you should be aware of the following:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8][9] This can be problematic if the elution region suffers from matrix effects, as the analyte and internal standard may experience different levels of ion suppression.[8][10]
-
Isotope Effects in Fragmentation: If performing MS/MS, deuteration can alter fragmentation pathways, which could potentially lead to different product ion ratios compared to the non-deuterated analog.[11]
-
Label Stability: Ensure the deuterium (B1214612) labels are on stable positions of the molecule (e.g., carbon atoms not adjacent to heteroatoms) to prevent back-exchange with hydrogen from the solvent.[8]
Q4: What are the expected adduct ions for this compound] in positive ESI mode?
A4: In positive ESI mode, you can expect to see several common adduct ions. Being aware of these will aid in data interpretation.
| Adduct Ion | Mass Difference | Common Source |
| [M+H]⁺ | +1.0078 | Proton from acidic mobile phase. |
| [M+Na]⁺ | +22.9898 | Sodium contamination from glassware, solvents, or sample matrix.[12][13] |
| [M+K]⁺ | +38.9637 | Potassium contamination. |
| [M+NH₄]⁺ | +18.0344 | Ammonium from additives like ammonium acetate. |
| [M+CH₃CN+H]⁺ | +42.0343 | Acetonitrile (B52724) from the mobile phase. |
Troubleshooting Guides
Issue 1: Low Signal Intensity
If you are experiencing a weak or undetectable signal for your analyte, follow these steps:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Verify Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you won't achieve a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[14]
-
Check Instrument Performance: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[14] This includes verifying the performance of the ion source, mass analyzer, and detector.
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Systematically vary the voltage (e.g., in 500V increments) to find the optimal value for your analyte.[1]
-
Gas Flows and Temperatures: Optimize nebulizing and drying gas flows and temperatures for your specific mobile phase composition and flow rate.[1]
-
Sprayer Position: Adjust the position of the ESI probe relative to the mass spectrometer inlet, as this can significantly impact signal intensity.[3][12]
-
-
Optimize Mobile Phase:
-
Clean the Ion Source: A contaminated ion source is a common cause of poor signal intensity. Follow the manufacturer's protocol for cleaning.[15]
-
Investigate Ion Suppression: If your analyte is in a complex matrix, co-eluting compounds can suppress its ionization.[14] Consider sample cleanup techniques like solid-phase extraction (SPE) or performing a post-column infusion experiment to identify regions of ion suppression.[8][14]
Issue 2: Unstable Signal or Fluctuating Intensity
An unstable ESI signal can lead to poor reproducibility and inaccurate quantification.
Caption: Troubleshooting workflow for an unstable ESI signal.
Detailed Steps:
-
Visual Inspection: Check for air bubbles in the LC tubing and visually inspect the electrospray needle. The spray should be a fine, consistent mist forming a stable Taylor cone.[16] An erratic or dripping spray indicates a problem.
-
Adjust Source Parameters:
-
Check for Contamination:
-
Contaminated mobile phase or a compromised LC column can cause signal instability.[4]
-
A dirty ion source or a clogged ESI needle can also lead to an unstable spray. Clean these components according to the manufacturer's instructions.
-
-
LC Method: Ensure the LC column is properly equilibrated before injection. Inadequate equilibration can lead to fluctuating signal intensity, especially in gradient elution.[4]
Experimental Protocols
Protocol 1: Flow Injection Analysis (FIA) for Initial ESI Source Optimization
This protocol is designed to quickly find the optimal ESI source parameters without the need for chromatographic separation.
Objective: To determine the best ESI source conditions (capillary voltage, gas flows, temperatures) for this compound].
Materials:
-
LC-MS system with an ESI source.
-
Syringe pump or LC system capable of isocratic flow.
-
A standard solution of this compound] at a known concentration (e.g., 100 ng/mL) in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Workflow Diagram:
Caption: Experimental workflow for FIA-based ESI source optimization.
Procedure:
-
System Setup:
-
Divert the flow from the LC column directly to the mass spectrometer's ESI source.
-
Set the LC pump to deliver an isocratic flow of your typical mobile phase (e.g., 50% acetonitrile with 0.1% formic acid) at a flow rate relevant to your intended LC method (e.g., 0.4 mL/min).
-
-
Infusion and Monitoring:
-
Infuse the standard solution of your analyte into the mobile phase flow.
-
In the mass spectrometer software, monitor the signal intensity for the protonated molecule [M+H]⁺ of your analyte.
-
-
Parameter Optimization:
-
One-Variable-at-a-Time (OVAT) Approach: While continuously infusing the analyte, vary one source parameter at a time while keeping others constant.[5]
-
Capillary Voltage: Start at a low setting (e.g., 2.5 kV) and increase in 0.5 kV increments up to around 5.5 kV. Record the signal intensity at each step and identify the voltage that gives the maximum response.
-
Drying Gas Temperature: Set the capillary voltage to its optimal value. Now, vary the drying gas temperature (e.g., from 200 °C to 450 °C in 50 °C increments) and find the temperature that provides the best signal.
-
Nebulizer and Drying Gas Flows: Repeat the process for the nebulizer gas pressure and drying gas flow rate.
-
-
Finalization: Once the optimal setting for each parameter is determined, perform a final infusion with all parameters set to their optimal values to confirm a stable and high-intensity signal. Apply these optimized conditions to your full LC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
How to minimize matrix effects for [2-(6-Amino-9H-purin-9-yl)ethanol-d4] analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of [2--(6-Amino-9H-purin-9-yl)ethanol-d4].
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound], due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] In complex biological matrices like plasma or urine, components such as salts, lipids, and proteins are common causes of these effects.[1]
Q2: How does using a deuterated internal standard like this compound] help in mitigating matrix effects?
A2: A deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the analyte of interest, it is expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound] as an internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][3] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[3][4][5]
Q4: What are the primary strategies to minimize matrix effects in my analysis?
A4: The primary strategies to minimize matrix effects can be categorized into three main areas:
-
Effective Sample Preparation: The goal is to remove as many matrix components as possible while retaining the analyte. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[6][7][8]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial.[8][9]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[4][5][8]
Troubleshooting Guide
This section provides solutions to common problems encountered when analyzing this compound].
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
-
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard. Even a slight retention time difference can lead to different degrees of ion suppression.[4][5]
-
Troubleshooting Steps:
-
Optimize Chromatography for Co-elution: Adjust the mobile phase composition, gradient profile, or column chemistry to ensure the analyte and internal standard peaks completely overlap.[3] Using a column with slightly lower resolution might paradoxically improve results by forcing co-elution.[3]
-
Evaluate Sample Cleanup: A more rigorous sample preparation method may be needed to remove the specific matrix components causing the differential suppression.
-
Issue 2: Low Signal Intensity (Ion Suppression)
-
Possible Cause: Co-elution of this compound] with highly abundant matrix components like phospholipids (B1166683).
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Chromatographic Optimization: Modify the LC gradient to better separate the analyte from the region where phospholipids typically elute.
-
Issue 3: High Signal Intensity (Ion Enhancement)
-
Possible Cause: Co-eluting matrix components that improve the ionization efficiency of the analyte.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Similar to addressing ion suppression, improving the sample preparation is key. Consider a multi-step cleanup approach, for example, combining LLE with SPE.
-
Chromatographic Separation: Adjust the chromatographic method to separate the analyte from the components causing ion enhancement.
-
Experimental Protocols and Data
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
Data Interpretation:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1 | An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | 100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | 100% | Overall efficiency of the method, combining extraction recovery and matrix effects. |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Close to 1 | Indicates how well the internal standard is compensating for matrix effects. A value significantly different from 1 suggests differential matrix effects. |
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Factor (MF) | Recovery (RE) | Analyte/IS Ratio RSD (%) |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 95% | 12.5 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 85% | 6.2 |
| Solid-Phase Extraction (SPE) | 0.97 | 92% | 3.1 |
This table illustrates that while PPT offers high recovery, it is less effective at removing matrix components, leading to significant ion suppression and poor reproducibility. SPE, in this example, provides the best balance of matrix component removal and analyte recovery, resulting in the most reproducible results.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
[2-(6-Amino-9H-purin-9-yl)ethanol-d4] stability issues in biological samples
Welcome to the technical support center for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential stability issues when using this deuterated internal standard in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound] in biological samples?
A1: The stability of this compound] in biological matrices can be influenced by several factors. These include enzymatic degradation, pH, temperature, and light exposure.[1][2] Biological samples such as plasma, blood, and tissue homogenates contain various enzymes that could potentially metabolize the molecule.
Q2: My internal standard (IS) response is highly variable between samples. What could be the cause?
A2: High variability in the IS response is a common issue in LC-MS/MS bioanalysis and can point to several problems.[3][4] These include inconsistent sample preparation (e.g., pipetting errors), incomplete mixing of the IS with the matrix, degradation of the IS during sample processing, and differential matrix effects.[4][5] It is crucial to ensure that the IS is added early in the sample preparation process and is thoroughly mixed.[3]
Q3: Could the deuterium (B1214612) labels on this compound] be susceptible to back-exchange?
A3: The deuterium labels on the ethanol (B145695) side chain (-CD2-CD2-OH) are generally considered to be on stable, non-exchangeable positions.[5] However, the potential for back-exchange, where deuterium atoms are replaced by protons from the sample matrix or solvent, should not be entirely dismissed, especially under certain pH or temperature conditions.[5][6] An incubation study in a blank matrix can help determine if back-exchange is occurring.[5]
Q4: How might the purine (B94841) structure of this internal standard affect its stability?
A4: The 6-aminopurine (adenine) core of the molecule is subject to enzymatic modification in biological systems. Purine metabolism is a well-established pathway involving enzymes that can deaminate or oxidize the purine ring.[7][8] While the primary use of this molecule is as an internal standard, and thus it should ideally not be metabolized, its structural similarity to endogenous purines means that metabolic degradation is a potential stability issue to consider.[9]
Q5: What are the ideal storage conditions for biological samples containing this compound]?
A5: To minimize degradation, biological samples should be stored at low temperatures, typically -20°C or -80°C.[2] It is also advisable to protect samples from light and to minimize freeze-thaw cycles.[1][2] The stability of the analyte and the internal standard should be evaluated under the specific storage conditions of your study.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound] in your experiments.
Issue 1: Inconsistent or Decreasing Internal Standard (IS) Response
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Inconsistent Sample Preparation | Review pipetting and dilution procedures for the IS. | Ensure pipettes are calibrated. Use a consistent procedure for adding the IS to all samples.[4] |
| Incomplete Mixing | Evaluate the mixing/vortexing step after adding the IS. | Ensure thorough mixing to achieve homogeneity.[3] |
| IS Degradation during Processing | Assess the stability of the IS at room temperature in the biological matrix. | Minimize the time samples are at room temperature. Consider using protease inhibitors or working on ice.[4] |
| Differential Matrix Effects | Conduct a post-extraction addition experiment to evaluate matrix effects. | Improve chromatographic separation to resolve the IS from interfering matrix components.[5] |
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Analyte and/or IS Instability | Perform freeze-thaw and long-term stability studies in the biological matrix. | Optimize storage conditions (e.g., lower temperature, addition of stabilizers). Prepare fresh calibration standards and QC samples. |
| Isotopic Exchange (Back-Exchange) | Incubate the deuterated IS in a blank matrix and analyze for the presence of the non-labeled compound. | If back-exchange is confirmed, consider using an alternative internal standard with labels on a different part of the molecule or a ¹³C or ¹⁵N labeled standard.[6] |
| Cross-talk between Analyte and IS | Check for any contribution of the analyte signal to the IS mass channel and vice versa. | Ensure the mass difference between the analyte and IS is sufficient (ideally 4-5 Da).[10] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability in Human Plasma
-
Sample Preparation: Spike a known concentration of this compound] into blank human plasma.
-
Incubation: Aliquot the spiked plasma into several vials and leave them at room temperature for varying durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Processing: At each time point, precipitate the proteins using a suitable organic solvent (e.g., acetonitrile) and centrifuge.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method.
-
Data Evaluation: Compare the response of the IS at each time point to the response at time zero. A significant decrease in response indicates instability.
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Sample Preparation: Spike a known concentration of this compound] into blank human plasma.
-
Freeze-Thaw Cycles: Aliquot the spiked plasma and subject the samples to multiple freeze-thaw cycles (e.g., three cycles). A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours followed by thawing at room temperature.
-
Sample Processing: After the final thaw, process the samples by protein precipitation.
-
Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the response of the IS in the freeze-thaw samples to a control sample that was not subjected to freeze-thaw cycles.
Visualizations
Caption: Workflow for assessing the stability of an internal standard.
Caption: Potential metabolic degradation pathway for the purine core.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symc.edu.cn [symc.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: [2-(6-Amino-9H-purin-9-yl)ethanol-d4] Signal Intensity in Mass Spectrometry
Welcome to the technical support center for optimizing the mass spectrometry (MS) signal intensity of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound] standard lower than expected?
A low signal intensity for a deuterated internal standard (IS) like this compound] can originate from various factors throughout the analytical workflow. Common causes include issues with sample preparation, chromatographic conditions, and mass spectrometer settings.[1] Ion suppression from matrix components, suboptimal ionization parameters, and incorrect sample concentration are frequent culprits.[2] It is also possible that the concentration of the internal standard is too low or that it has degraded.[1]
Q2: Can the position of the deuterium (B1214612) labeling on the molecule affect its stability and signal?
Yes, the stability of the deuterium label is critical. If the deuterium atoms are on positions prone to exchange with hydrogen atoms from the solvent (e.g., on heteroatoms like oxygen or nitrogen), this can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.[3] For this compound], the deuterium labels are on the ethanol (B145695) chain, which are generally stable positions on a carbon backbone. However, it is always good practice to confirm the stability of the label in your specific matrix and solvent conditions.
Q3: I'm observing a chromatographic shift between my analyte and the deuterated standard. Is this normal and how can it affect my results?
A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect."[3][4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3] If this shift is significant, it can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[4][5][6]
Q4: What are "matrix effects" and how do they impact the signal of my deuterated standard?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[4] Since deuterated standards are chemically very similar to the analyte, they are expected to experience similar matrix effects, which is why they are used for normalization.[4][7] However, significant differences in retention time or high matrix complexity can lead to differential matrix effects.[5][6]
Q5: What are the best starting points for optimizing the MS ionization source for this compound]?
For a purine (B94841) derivative like this compound], electrospray ionization (ESI) in positive ion mode is a common starting point, as the purine ring is readily protonated.[8] Key parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[9][10] A systematic approach, such as varying one parameter at a time while infusing a standard solution, is recommended to find the optimal settings for maximizing the signal.[11]
Troubleshooting Guides
Problem 1: Low or No Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
[2-(6-Amino-9H-purin-9-yl)ethanol-d4] solubility problems and solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with [2-(6-Amino-9H-purin-9-yl)ethanol-d4].
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound]?
It is worth noting that deuteration can sometimes influence physicochemical properties, including solubility. For instance, some deuterated compounds have shown increased solubility compared to their non-deuterated counterparts.[3]
Q2: Why is my this compound] not dissolving in aqueous solutions?
Poor solubility of purine (B94841) derivatives in aqueous buffers can be attributed to several factors.[4] Strong intermolecular forces within the compound's crystal lattice can make it difficult for solvent molecules to interact and dissolve the solid.[4] The pH of your buffer may also not be optimal for this specific molecule.[4] Purine-like structures can have their solubility significantly influenced by the pH of the medium.[4]
Q3: Can deuteration affect the solubility of the compound?
Yes, the inclusion of deuterium (B1214612) can alter the physicochemical properties of a molecule, which may include changes in solubility.[3] While not always the case, some studies have reported an increase in solubility for deuterated drugs compared to their parent compounds.[3] This is an important consideration when working with isotopically labeled molecules.
Q4: What general strategies can I use to improve the solubility of purine analogs like this one?
Several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs and compounds, including purine derivatives. These can be broadly categorized as physical and chemical modifications.[4][5] Common methods include:
-
pH adjustment: Systematically altering the pH of your solvent can significantly impact the solubility of ionizable compounds.[4][6][7]
-
Co-solvents: Introducing a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), can increase the solubility of hydrophobic compounds.[4][5][6]
-
Temperature adjustment: Gentle heating can often help dissolve a compound, though care must be taken to avoid degradation.[4]
-
Particle size reduction: Methods like micronization increase the surface area of the compound, which can improve the dissolution rate.[6][7]
-
Sonication: Using an ultrasonic bath can help to break apart particle agglomerates and enhance dissolution.[2]
Troubleshooting Guide
Issue 1: The compound is not dissolving in water or aqueous buffer.
-
Possible Cause: The compound may have low intrinsic aqueous solubility at the tested pH, or the dissolution rate may be slow.
-
Troubleshooting Steps:
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to aid in the dispersion and dissolution of the solid.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring. Be cautious and ensure the compound is stable at elevated temperatures.
-
pH Adjustment: Systematically adjust the pH of your aqueous buffer. For purine-like structures, exploring both acidic and basic conditions is recommended to find the optimal pH for solubility.[4]
-
Use of a Co-solvent: If the above steps fail, consider adding a small amount of a water-miscible organic co-solvent. See the protocol below for guidance.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The initial dissolution may have created a supersaturated solution, which is thermodynamically unstable.[4] This can happen if the compound was dissolved at a higher temperature and then cooled, or if a volatile co-solvent has evaporated.[4]
-
Troubleshooting Steps:
-
Re-dissolve with Gentle Heating: Warm the solution gently while stirring to redissolve the precipitate.[4]
-
Increase Solvent Volume: If the final concentration is not critical, adding more solvent will lower the concentration and may prevent precipitation.[4]
-
Maintain Co-solvent Percentage: If a co-solvent was used, ensure the container is sealed to prevent evaporation. You may need to increase the percentage of the co-solvent to maintain solubility.
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature | Reference |
| 2-(6-Amino-9H-purin-9-yl)ethanol (non-deuterated) | Water | 10 g/L | 20°C | [2] |
| 2-(6-Amino-9H-purin-9-yl)ethanol (non-deuterated) | DMSO | Slightly Soluble (Sonication) | Not Specified | [2] |
| 2-(6-Amino-9H-purin-9-yl)ethanol (non-deuterated) | Methanol | Slightly Soluble (Sonication) | Not Specified | [2] |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination
-
Add a small, known amount of this compound] to a fixed volume of purified water or a specific aqueous buffer in a clear vial.
-
Stir the mixture vigorously at a constant temperature (e.g., room temperature) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observe the solution. If the compound has completely dissolved, it is soluble at that concentration.
-
If undissolved solid remains, centrifuge the suspension and analyze the supernatant to determine the concentration of the dissolved compound. This will give you the approximate solubility.
Protocol 2: Improving Solubility with a Co-solvent
-
Prepare a suspension of a known concentration of this compound] in your primary aqueous solvent (e.g., water or buffer).
-
While stirring, add a water-miscible co-solvent (e.g., DMSO or ethanol) dropwise to the suspension.
-
Continue adding the co-solvent until the solid completely dissolves.
-
Record the final percentage (v/v) of the co-solvent required to achieve complete dissolution. It is recommended to use the minimum amount of co-solvent necessary.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound].
References
- 1. 2-(6-Aminopurin-9-yl)ethanol [chembk.com]
- 2. 2-(6-Aminopurin-9-yl)ethanol | 707-99-3 [chemicalbook.com]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound]?
In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they enter the mass analyzer.[1][2] This process is primarily driven by excessive energy transferred to the ions through collisions with neutral gas molecules in the intermediate pressure region of the source.[1][2] For a molecule like this compound], ISF is a significant concern because it can:
-
Reduce the abundance of the precursor ion: This makes it difficult to confirm the molecular weight and can lower the sensitivity of quantitative assays that rely on monitoring the intact molecule.[2]
-
Complicate spectral interpretation: The presence of multiple fragment ions can make it challenging to identify the compound and distinguish it from impurities.[2]
-
Lead to inaccurate quantification: If the fragmentation is not consistent and reproducible, it can introduce significant variability into quantitative results.[2]
Q2: What are the most likely in-source fragmentation pathways for this compound]?
Based on the structure, the most probable fragmentation pathways involve the cleavage of the bond between the adenine (B156593) base and the deuterated ethanol (B145695) side chain, a common fragmentation pattern for nucleosides and related molecules.[3][4][5] Another likely fragmentation is the loss of the terminal hydroxyl group from the ethanol side chain.
-
Pathway A: Cleavage of the N-C bond: This results in the formation of a protonated adenine fragment and a neutral deuterated ethanol fragment.
-
Pathway B: Loss of the deuterated hydroxymethyl group: This involves the cleavage of the C-C bond in the ethanol side chain.
Q3: How does the deuterium (B1214612) labeling on the ethanol side chain affect the observed fragments?
The four deuterium atoms increase the mass of the ethanol side chain and any fragments containing it. This is advantageous for distinguishing fragments of the labeled compound from any unlabeled counterparts or background ions. For example:
-
The protonated adenine fragment will have the same mass-to-charge ratio (m/z) regardless of the deuteration.
-
Fragments containing the deuterated ethanol side chain will have a mass 4 Da higher than the corresponding fragments from an unlabeled version.
Q4: Can in-source fragmentation be completely eliminated?
While it may not be possible to eliminate ISF entirely for all compounds under all conditions, it can be significantly minimized by carefully optimizing the ion source parameters. The goal is to use the mildest possible conditions that still provide adequate ionization and signal intensity.
Troubleshooting Guide: Minimizing In-source Fragmentation
If you are observing significant in-source fragmentation of this compound], follow this step-by-step guide to troubleshoot and optimize your mass spectrometer settings.
Initial Assessment
-
Confirm Fragmentation: Verify that the observed lower m/z ions are indeed fragments. A simple way to do this is to systematically increase the cone voltage (or declustering potential/fragmentor voltage) and observe if the intensity of the precursor ion decreases while the intensity of the suspected fragment ions increases.[2]
-
Identify Key Fragments: Determine the m/z of the most abundant fragment ions. This will help in diagnosing the fragmentation pathway and tracking the effectiveness of your optimization efforts.
Optimization of ESI Source Parameters
The primary approach to reducing in-source fragmentation is to minimize the amount of energy imparted to the ions in the source.[1] This can be achieved by systematically adjusting the following parameters. It is recommended to adjust one parameter at a time to clearly observe its effect.
| Parameter | Recommended Action | Rationale | Potential Downsides |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions as they are transferred from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to "softer" ionization.[1][2] | May decrease overall ion signal if set too low. |
| Source/Ion Transfer Temperature | Decrease in increments of 10-20 °C | Minimizes the thermal energy imparted to the ions, making them less prone to fragmentation upon collision.[1] | May lead to incomplete desolvation and the formation of solvent clusters, which can reduce signal intensity. |
| Desolvation Gas Temperature | Decrease in increments of 25-50 °C | Reduces the thermal stress on the analyte during the desolvation process. | Inefficient desolvation can result in a less stable ion beam and reduced sensitivity.[2] |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects the size of the ESI droplets and the efficiency of desolvation. An optimal flow can enhance ionization without causing excessive fragmentation. | Suboptimal flow can lead to an unstable spray or poor desolvation. |
| Spray Voltage | Aim for the lowest voltage that provides a stable spray | High spray voltages can sometimes lead to in-source reactions or discharge, which can contribute to fragmentation. | If too low, the electrospray may become unstable, leading to poor signal reproducibility. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.
Materials:
-
A stock solution of this compound] of known concentration.
-
Mobile phase compatible with your LC-MS method.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A syringe pump for direct infusion.
Procedure:
-
Prepare a working solution of this compound] in the mobile phase at a concentration that gives a stable and robust signal.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the other source parameters (e.g., source temperature, desolvation gas flow, and temperature) to moderate, standard values.
-
Acquire mass spectra in full scan mode, monitoring the m/z range that includes the precursor ion and expected fragment ions.
-
Begin with a cone voltage that produces significant fragmentation.
-
Gradually decrease the cone voltage in discrete steps (e.g., 10 V increments). Acquire a full scan spectrum at each step, allowing the signal to stabilize before recording.
-
Monitor the intensities of the precursor ion and the major fragment ions at each cone voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions. This may be a compromise to ensure sufficient overall signal.[2]
Visualizations
Caption: A logical workflow for troubleshooting and mitigating in-source fragmentation.
Caption: Likely in-source fragmentation pathways for this compound].
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adjusting mobile phase for better [2-(6-Amino-9H-purin-9-yl)ethanol-d4] retention
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar purine (B94841) derivatives, specifically focusing on improving the chromatographic retention of molecules like [2-(6-Amino-9H-purin-9-yl)ethanol-d4].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analyte, this compound], is showing poor or no retention on my C18 column. What is the likely cause?
A1: this compound] is a polar molecule due to the presence of the purine ring system with multiple nitrogen atoms and a hydroxyl group.[1][2][3] Standard reversed-phase columns, such as C18, are non-polar and primarily retain analytes through hydrophobic interactions. Highly polar compounds have weak interactions with the stationary phase and are therefore poorly retained, often eluting at or near the void volume of the column.[4][5]
Q2: How can I increase the retention of my polar analyte using my existing reversed-phase HPLC system?
A2: You can modify your mobile phase to enhance retention. Here are several strategies:
-
Decrease the organic solvent concentration: In reversed-phase chromatography, water or an aqueous buffer is the weak solvent, while organic solvents like acetonitrile (B52724) or methanol (B129727) are the strong solvents. By decreasing the percentage of the organic solvent, you increase the polarity of the mobile phase, which promotes greater interaction between your polar analyte and the non-polar stationary phase, leading to increased retention.[4][6]
-
Adjust the mobile phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[7][8][9] The purine structure of your analyte contains basic nitrogen atoms.[1] By adjusting the pH of the mobile phase to a level where the analyte is in its neutral (un-ionized) form, you can significantly increase its retention on a reversed-phase column.[7] For a basic compound, increasing the pH will suppress ionization and increase retention. Conversely, for an acidic compound, decreasing the pH will have the same effect.[7] Experimenting with a pH range that is at least 2 pH units away from the analyte's pKa is recommended to ensure a consistent ionization state and good peak shape.[8]
-
Incorporate an ion-pairing agent: If your analyte is ionized at the working pH, you can add an ion-pairing reagent to the mobile phase.[6] These reagents are large, ionic molecules with a hydrophobic tail. The ion-pairing agent forms a neutral complex with the charged analyte, and the hydrophobic tail of this complex can then interact with the reversed-phase stationary phase, leading to increased retention.[10] This technique can be very effective for retaining charged polar molecules.[11]
Q3: Are there alternative chromatographic techniques if mobile phase modification is insufficient?
A3: Yes, if optimizing your reversed-phase method doesn't provide adequate retention, consider these alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[12][13][14] It utilizes a polar stationary phase (e.g., silica (B1680970), or phases with bonded polar functional groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[15] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[12][15] The elution of analytes is achieved by increasing the concentration of the aqueous component in the mobile phase.[15]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both reversed-phase and ion-exchange or HILIC functionalities.[16][17] This dual-retention mechanism provides greater flexibility for retaining and separating complex mixtures of compounds with varying polarities.[18][19] By adjusting mobile phase parameters like pH, ionic strength, and organic solvent content, you can modulate both hydrophobic and electrostatic interactions to achieve optimal separation.[17]
Data Presentation: Impact of Mobile Phase Adjustments on Retention Time
The following table summarizes the expected impact of various mobile phase modifications on the retention time of a polar analyte like this compound] in reversed-phase HPLC.
| Mobile Phase Modification | Parameter Change | Expected Effect on Retention Time | Rationale |
| Organic Solvent Content | Decrease % Organic (e.g., from 50% to 10% Acetonitrile) | Increase | Increases mobile phase polarity, enhancing interaction with the non-polar stationary phase.[4][6] |
| Mobile Phase pH | Adjust pH to suppress analyte ionization (for a basic analyte, increase pH) | Increase | A neutral analyte is less polar and will be more strongly retained by the non-polar stationary phase.[7] |
| Ion-Pairing Agent | Add an appropriate ion-pairing reagent (e.g., alkyl sulfonates for basic analytes) | Increase | Forms a neutral, more hydrophobic ion-pair with the charged analyte, which is then retained by the stationary phase.[10] |
| Buffer Concentration | Increase ionic strength (in some mixed-mode or ion-exchange scenarios) | Can Increase or Decrease | Affects electrostatic interactions with the stationary phase.[17] |
Experimental Protocols
Protocol 1: General Reversed-Phase Method Development for Polar Analytes
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Initial Gradient: 95% A / 5% B, hold for 2 minutes.
-
Gradient: Ramp to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the analyte's λmax (e.g., ~260 nm for purine derivatives)
-
Injection Volume: 5 µL
-
Troubleshooting Steps:
-
If retention is poor, decrease the initial percentage of Mobile Phase B to as low as 1-2%.
-
Prepare mobile phases with different pH values (e.g., using ammonium (B1175870) acetate (B1210297) for a more neutral pH or ammonium hydroxide (B78521) for a basic pH) to assess the impact on retention.
-
Protocol 2: HILIC Method for Highly Polar Analytes
-
Column: HILIC (e.g., silica or amide-based), 3.5 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
-
Initial Gradient: 100% A, hold for 2 minutes.
-
Gradient: Ramp to 100% B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: UV or Mass Spectrometry
-
Injection Volume: 2 µL
-
Note: Ensure proper column equilibration in the initial mobile phase conditions, which can take longer in HILIC than in reversed-phase. The sample should be dissolved in a diluent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.
Visualizations
Caption: Troubleshooting workflow for improving polar analyte retention.
Caption: Retention mechanisms in Reversed-Phase vs. HILIC for polar analytes.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 2-(6-Aminopurin-9-yl)ethanol | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. support.waters.com [support.waters.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. polylc.com [polylc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Isotopic Crosstalk with [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [2-(6-Amino-9H-purin-9-yl)ethanol-d4] as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound]?
A: Isotopic crosstalk, in the context of mass spectrometry, refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS). This interference can arise from two main sources: the natural abundance of heavy isotopes in the unlabeled analyte that contribute to the mass-to-charge (m/z) signal of the SIL-IS, and the presence of unlabeled analyte as an impurity in the SIL-IS.
When using this compound] (d4-labeled) as an internal standard for the quantification of 2-(6-Amino-9H-purin-9-yl)ethanol (unlabeled), the instrument may detect a signal at the m/z of the d4-labeled compound that originates from the unlabeled compound. This is because the unlabeled analyte has a natural isotopic distribution, meaning a small percentage of its molecules will contain heavier isotopes (e.g., ¹³C, ¹⁵N), causing their mass to overlap with the d4-labeled standard. This can lead to an overestimation of the internal standard's signal, resulting in inaccurate quantification of the analyte.
Q2: How can I predict the potential for isotopic crosstalk between the analyte and the d4-labeled internal standard?
A: The potential for isotopic crosstalk can be predicted by examining the theoretical isotopic distribution of the unlabeled analyte, 2-(6-Amino-9H-purin-9-yl)ethanol (chemical formula: C₇H₉N₅O). By calculating the expected relative abundances of its isotopologues, you can determine the theoretical contribution of the unlabeled analyte to the mass channel of the d4-labeled internal standard.
Below is a table summarizing the calculated theoretical isotopic distribution for the unlabeled analyte.
| Mass (relative to monoisotopic) | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 8.88 |
| M+2 | 0.40 |
| M+3 | 0.02 |
| M+4 | <0.01 |
As shown, the natural abundance of isotopes in the unlabeled analyte results in a small but non-zero signal at M+4, which corresponds to the mass of the this compound] internal standard. While the theoretical contribution is low, at high concentrations of the unlabeled analyte, this crosstalk can become significant and lead to analytical bias.
Q3: What are the signs of significant isotopic crosstalk in my experimental data?
A: Several indicators in your experimental data can suggest that isotopic crosstalk is affecting your results:
-
Non-linear calibration curves: At higher concentrations of the analyte, the crosstalk contribution to the internal standard signal becomes more pronounced, leading to a deviation from linearity in the calibration curve.
-
Inaccurate quality control (QC) samples: QC samples with high concentrations of the analyte may show a negative bias in the calculated concentration due to the artificially inflated internal standard signal.
-
Signal detection in blank samples: When analyzing a blank sample spiked only with the unlabeled analyte (at a high concentration), you may observe a signal in the mass channel of the d4-labeled internal standard.
Troubleshooting Guides
Problem: I am observing a signal in the internal standard channel when injecting a high-concentration standard of the unlabeled analyte.
Solution: This is a clear indication of isotopic crosstalk. The following steps will help you to confirm and correct for this issue.
Experimental Protocol: Assessment and Correction of Isotopic Crosstalk
Objective: To quantify the contribution of the unlabeled analyte to the signal of the this compound] internal standard and apply a mathematical correction.
Materials:
-
Stock solution of 2-(6-Amino-9H-purin-9-yl)ethanol (unlabeled analyte) of known concentration.
-
Stock solution of this compound] (internal standard) of known concentration.
-
Appropriate solvent (e.g., methanol, acetonitrile).
-
LC-MS/MS system.
Methodology:
-
Preparation of a High-Concentration Analyte Standard:
-
Prepare a solution containing a high concentration of the unlabeled analyte, representative of the upper range of your calibration curve.
-
Ensure this solution does not contain any of the d4-labeled internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte standard onto the LC-MS/MS system.
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both the unlabeled analyte and the d4-labeled internal standard.
-
-
Data Analysis and Calculation of Correction Factor:
-
Measure the peak area of the unlabeled analyte in its corresponding MRM channel (Area_Analyte).
-
Measure the peak area of the signal that "bleeds" into the MRM channel of the d4-labeled internal standard (Area_Crosstalk).
-
Calculate the Crosstalk Factor (CF) using the following formula: CF = Area_Crosstalk / Area_Analyte
-
-
Application of the Correction:
-
For all subsequent sample analyses, measure the peak area of the analyte (Area_Analyte_Sample) and the measured peak area of the internal standard (Area_IS_Measured).
-
Calculate the corrected internal standard area (Area_IS_Corrected) using the following formula: Area_IS_Corrected = Area_IS_Measured - (CF * Area_Analyte_Sample)
-
Use the Area_IS_Corrected for all subsequent calculations of analyte concentration.
-
Diagram of the Crosstalk Correction Workflow:
Problem: My calibration curve is non-linear at high concentrations.
Solution: This is often a result of uncorrected isotopic crosstalk. At higher analyte concentrations, the contribution of the unlabeled analyte to the internal standard's signal becomes more significant, leading to a disproportionate response. Applying the mathematical correction described in the previous section should linearize your calibration curve.
Diagram Illustrating the Concept of Isotopic Crosstalk:
Q4: Could the this compound] internal standard itself be a source of interference?
A: Yes. While SIL-IS are synthesized to be of high isotopic purity, they can sometimes contain a small amount of the unlabeled analyte as an impurity. This would lead to a signal in the analyte's MRM channel even when only the internal standard is injected.
Experimental Protocol: Assessing the Isotopic Purity of the Internal Standard
Objective: To determine the percentage of unlabeled analyte present as an impurity in the this compound] stock.
Materials:
-
Stock solution of this compound] of known concentration.
-
LC-MS/MS system.
Methodology:
-
Preparation of Internal Standard Solution:
-
Prepare a solution containing only the d4-labeled internal standard at a concentration typically used in your assay.
-
-
LC-MS/MS Analysis:
-
Inject this solution into the LC-MS/MS system.
-
Monitor the MRM transitions for both the d4-labeled internal standard and the unlabeled analyte.
-
-
Data Analysis:
-
Measure the peak area of the d4-labeled internal standard (Area_IS).
-
Measure the peak area of any signal detected in the unlabeled analyte's MRM channel (Area_Unlabeled_Impurity).
-
Calculate the percentage of unlabeled impurity: % Impurity = (Area_Unlabeled_Impurity / Area_IS) * 100
-
If the percentage of the unlabeled impurity is significant, it may be necessary to subtract this contribution from the measured analyte signal in your samples or to source a higher purity internal standard.
Logical Diagram for Troubleshooting Crosstalk Issues:
Validation & Comparative
A Head-to-Head Comparison: Validating Bioanalytical Methods with [2-(6-Amino-9H-purin-9-yl)ethanol-d4] Versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical determinant of method accuracy and precision, particularly in regulated environments. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4] (acyclovir-d4), against a structural analog internal standard for the quantification of acyclovir (B1169). The supporting experimental data underscores the superiority of the deuterated standard in mitigating analytical variability.
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variations during sample processing and instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that any losses or fluctuations during extraction, chromatography, and ionization are mirrored and thus normalized. Stable isotope-labeled internal standards are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical mimicry provides the most effective compensation for matrix effects and other sources of analytical variability.
This guide presents a comparative analysis of validation parameters for bioanalytical methods using either this compound] or a structural analog, ganciclovir (B1264), for the quantification of acyclovir in human plasma and serum.
Comparative Performance of Internal Standards
The following tables summarize the key validation parameters from discrete studies, offering a comparative view of the performance of a deuterated internal standard versus a structural analog.
Table 1: Method Performance Using this compound] as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.1 - 20 mg/L (equivalent to 100 - 20,000 ng/mL) | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L (100 ng/mL) | [1][2] |
| Intra-day Precision (%CV) | 1.6% - 6.5% | [1][2] |
| Inter-day Precision (%CV) | 0% - 7.9% | [1][2] |
| Accuracy (% Bias) | -1.0% to 6.4% | [1][2] |
| Recovery | > 83.3% | [3] |
| Matrix Effect (%CV of IS-normalized matrix factor) | 0.5% - 3.3% | [3] |
Table 2: Method Performance Using Ganciclovir (Structural Analog) as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 5.0 - 5000.0 ng/mL | [4][5] |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | [4][5] |
| Lower Limit of Quantification (LLOQ) | 30.0 ng/mL | [4][5] |
| Intra-day Precision (%CV) | Within acceptable limits as per FDA guidelines | [4] |
| Inter-day Precision (%CV) | Within acceptable limits as per FDA guidelines | [4] |
| Accuracy (% Bias) | Within acceptable limits as per FDA guidelines | [4] |
| Recovery (Acyclovir) | 89.09% | [4][5] |
| Recovery (Ganciclovir IS) | 98.84% | [4][5] |
| Matrix Effect | No significant interference observed | [5] |
The data presented highlights that while both methods are validated and provide acceptable performance, the method employing the deuterated internal standard, this compound], generally demonstrates superior or equivalent precision and accuracy. The use of a SIL-IS is particularly advantageous in minimizing the impact of matrix effects, a common challenge in bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of acyclovir using both a deuterated and a structural analog internal standard.
Protocol 1: Quantification of Acyclovir using this compound] as Internal Standard
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of acyclovir and ganciclovir in human serum.[1][2]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of acyclovir and this compound] in methanol (B129727) at a concentration of 500 mg/L.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the acyclovir stock solution with blank human serum.
-
Prepare a working internal standard solution of this compound] at a concentration of 0.05 mg/L in 10% trichloroacetic acid.
2. Sample Preparation:
-
To 10 µL of serum sample (calibrator, QC, or unknown), add 500 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 11,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium (B1175870) acetate (B1210297), pH 6.8) and an organic solvent (e.g., methanol).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both acyclovir and this compound].
Protocol 2: Quantification of Acyclovir using Ganciclovir as Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of acyclovir in human plasma.[4][5]
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of acyclovir and ganciclovir in a suitable solvent (e.g., methanol:water, 50:50, v/v).
-
Prepare a series of working standard solutions of acyclovir by diluting the stock solution.
-
Prepare a working solution of the ganciclovir internal standard.
2. Sample Preparation:
-
To 500 µL of plasma sample, add a fixed volume of the ganciclovir internal standard solution.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A Hypersil GOLD C18 column (4.6 x 50 mm, 5 µm).[5]
-
Mobile Phase: A mixture of ammonium acetate and acetonitrile.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Detection: Monitor the specific precursor to product ion transitions for acyclovir and ganciclovir.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship for accurate quantification.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
A Comparative Guide to Internal Standards for Tenofovir Bioanalysis: Evaluating [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
For Researchers, Scientists, and Drug Development Professionals
[2-(6-Amino-9H-purin-9-yl)ethanol-d4] is structurally very similar to Tenofovir (B777), with the key difference being the replacement of the phosphonate (B1237965) group with a hydroxyl group and the presence of four deuterium (B1214612) atoms. This structural similarity, particularly the purine (B94841) ring and the side chain, suggests it would have comparable extraction efficiency and chromatographic behavior to Tenofovir, making it a theoretically suitable internal standard. Its deuterium labeling allows for mass differentiation from the analyte in MS/MS detection.
Performance Comparison of Internal Standards for Tenofovir Analysis
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample preparation, chromatography, and ionization. The most common types of internal standards used for Tenofovir analysis are stable isotope-labeled (SIL) analogs of Tenofovir and structural analogs.
Table 1: Quantitative Performance of Commonly Used Internal Standards for Tenofovir Analysis
| Internal Standard | Type | Analyte(s) | Matrix | Key Performance Data | Reference |
| Tenofovir-d6 | SIL | Tenofovir, Emtricitabine (B123318), Elvitegravir, Rilpivirine | Dried Blood Spots | Linearity: 10-2000 ng/mL; Intra-assay Accuracy (%RE): -4.73 to 4.78; Inter-assay Accuracy (%RE): within ±15%; Precision (%CV): <15% | [1] |
| Tenofovir-d7 | SIL | Tenofovir Alafenamide, Tenofovir | Human Plasma | Linearity: 0.300-15.0 ng/mL (Tenofovir); Accuracy and Precision: Acceptable | Not specified |
| ¹³C₅-Tenofovir | SIL | Tenofovir, Emtricitabine | Human Plasma | Linearity: 10-1500 ng/mL; Intra- and Inter-day Accuracy and Precision: within ±15% (±20% at LLOQ) | [2] |
| Acyclovir | Structural Analog | Tenofovir | Human Plasma | Linearity: 10-640 ng/mL; Intra- and Inter-day Precision (%CV): <12.3%; Accuracy: 84.9-113.1% | [3] |
| Adefovir | Structural Analog | Tenofovir | Human Plasma | Linearity: 5-1000 µg/L; Limit of Quantification: 5 µg/L | [4] |
Note: The performance data for different internal standards are sourced from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a generalized protocol for the bioanalysis of Tenofovir using an internal standard, which can be adapted for this compound].
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound] in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions (Hypothetical for Tenofovir and this compound]):
-
Tenofovir: Precursor ion (Q1) m/z 288.1 → Product ion (Q3) m/z 176.1
-
This compound]: Precursor ion (Q1) m/z 184.2 → Product ion (Q3) m/z 136.1 (This is a predicted transition and would need to be optimized experimentally).
-
-
Visualizing the Bioanalytical Workflow and Key Concepts
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the logical relationship in choosing an internal standard.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. Stable isotope-labeled internal standards, such as deuterated Tenofovir analogs, are generally considered the gold standard due to their ability to closely mimic the analyte's behavior, thereby providing the most accurate correction for analytical variability. Structural analogs can also be employed effectively, provided they are thoroughly validated to ensure they adequately track the analyte.
While this compound] shows promise as a potential internal standard for Tenofovir analysis due to its structural similarity, the absence of published performance data necessitates a thorough method validation. Researchers considering its use should conduct comprehensive experiments to evaluate its accuracy, precision, linearity, and ability to compensate for matrix effects, comparing its performance against established internal standards like Tenofovir-d6 or ¹³C₅-Tenofovir. This will ensure the generation of high-quality, reliable data in pharmacokinetic and other quantitative studies of Tenofovir.
References
- 1. researchgate.net [researchgate.net]
- 2. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tenofovir in human plasma by high-performance liquid chromatography with spectrofluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision, directly impacting the reliability of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comprehensive comparison of the deuterated internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4], against structural analog alternatives for the quantification of 2-(6-Amino-9H-purin-9-yl)ethanol, a molecule of interest in various research contexts.
Stable isotope-labeled internal standards (SIL-IS), such as this compound], are widely recognized as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects and extraction recoveries. This intrinsic similarity allows the SIL-IS to effectively compensate for variability throughout the entire bioanalytical workflow, from sample preparation to instrumental analysis, thereby enhancing data quality.
In contrast, structural analog internal standards, while often more readily available and less expensive, possess different chemical structures. These differences can lead to variations in chromatographic retention times, extraction efficiencies, and mass spectrometric responses compared to the analyte. Such disparities can compromise the ability of the internal standard to accurately correct for analytical variability, potentially leading to less precise and less accurate results.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While specific comparative validation data for 2-(6-Amino-9H-purin-9-yl)ethanol was not available in the public domain, the principles of bioanalytical method validation and extensive data from analogous compounds consistently demonstrate the superiority of deuterated internal standards. The following table illustrates the expected performance differences based on established scientific principles and data from structurally related compounds.
| Performance Parameter | This compound] (Deuterated IS) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy | High (Typically within ±15% of nominal concentration) | Moderate to High (Can be biased due to differential matrix effects and recovery) | The deuterated IS co-elutes and behaves almost identically to the analyte, providing superior correction for matrix-induced signal suppression or enhancement and losses during sample processing. |
| Precision | High (CV% typically <15%) | Moderate (Higher variability due to inconsistent tracking of the analyte) | The near-identical chemical nature of the deuterated IS ensures more consistent normalization of analyte response across different samples and analytical runs. |
| Linearity (r²) | >0.99 | >0.99 | Both types of internal standards can generally achieve good linearity; however, the reliability of the quantification at the lower and upper limits is often better with a deuterated standard. |
| Lower Limit of Quantification (LLOQ) | Potentially lower and more robust | May be higher or less consistent | Improved signal-to-noise ratio due to better correction of baseline variability can lead to a more reliable and lower LLOQ with a deuterated IS. |
| Matrix Effect Compensation | Excellent | Variable | The key advantage of a deuterated IS is its ability to effectively track and compensate for the variability in ionization efficiency caused by the sample matrix, a common challenge in bioanalysis. |
| Extraction Recovery Consistency | Excellent | Variable | The deuterated IS will have nearly identical extraction recovery to the analyte across a range of sample types and conditions. A structural analog may have different extraction characteristics. |
Experimental Protocols
Adherence to rigorous experimental protocols is essential for generating reliable bioanalytical data. The following outlines a typical workflow for the validation of a bioanalytical method using this compound] as the internal standard, in accordance with the principles of the ICH M10 guideline on bioanalytical method validation.
Stock Solution and Working Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 2-(6-Amino-9H-purin-9-yl)ethanol and this compound] in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 2-(6-Amino-9H-purin-9-yl)ethanol stock solution in the same solvent to create a series of working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound] at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma) into a microcentrifuge tube.
-
Spike with the appropriate working standard solution of 2-(6-Amino-9H-purin-9-yl)ethanol (for calibration standards and QCs) or with solvent (for blank samples).
-
Add 10 µL of the internal standard working solution to all samples except the blank.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-(6-Amino-9H-purin-9-yl)ethanol: [M+H]+ → fragment ion (e.g., Q1/Q3 transition to be determined by infusion).
-
This compound]: [M+H]+ → corresponding fragment ion (e.g., Q1/Q3 transition with a +4 Da shift from the analyte).
-
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical flow of a typical bioanalytical method validation experiment.
A Comparative Guide to Bioanalytical Methods for Tenofovir Quantification: Evaluating Performance for Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tenofovir (B777) (TFV), a key antiretroviral drug. While direct inter-laboratory comparison data using the specific internal standard [2-(6-Amino-9H-purin-9-yl)ethanol-d4] is not publicly available, this document serves as a valuable resource by summarizing and comparing published methodologies. The provided data can inform the design of future inter-laboratory studies and guide the selection of appropriate bioanalytical methods. The structural similarity of this compound] to Tenofovir and its known status as a Tenofovir disoproxil impurity suggests its high suitability as an internal standard for the methods detailed below.
Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize key parameters from several published studies on the quantification of Tenofovir and its prodrugs in human plasma and other biological matrices. These tables are designed to facilitate a clear comparison of the different analytical approaches.
Table 1: Sample Preparation and Chromatographic Conditions
| Reference | Analyte(s) | Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Run Time |
| Patel A, et al. | Tenofovir, Emtricitabine | Human Plasma | Solid Phase Extraction (SPE) | Chromolith Speedrod RP18 | Not Specified | 2.8 min[1] |
| Anderson PL, et al. | Tenofovir, Emtricitabine | Dried Blood Spots | Methanol (B129727) Extraction | Synergi Polar RP, 2.5 µM | 0.1% Formic Acid in 0.5% Acetonitrile (B52724): 99.5% H2O (Isocratic) | ~4.6 min[2] |
| Podany AT, et al. | Tenofovir, Tenofovir Alafenamide | Human Plasma, CSF | Solid Phase Extraction (SPE) | Phenomenex Synergi 4µ Polar-RP | Gradient of 0.1% Formic Acid in Water and Acetonitrile | 5 min[3] |
| Prathipati PK, et al. | Tenofovir, Emtricitabine, Elvitegravir (B1684570), Rilpivirine (B1684574) | Dried Blood Spots | Methanol Extraction with Labeled Internal Standards | Not Specified | 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (45:55 v/v) (Isocratic) | Not Specified[4][5] |
| Zhang T, et al. | Tenofovir Alafenamide, Tenofovir | Human Plasma | Protein Precipitation | Eclipse Plus C18 | Gradient of 2 mM Ammonium (B1175870) Acetate-Formic Acid and Acetonitrile | Not Specified[6] |
Table 2: Mass Spectrometry and Method Performance Data
| Reference | Internal Standard (IS) | Ionization Mode | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Patel A, et al. | Clonazepam | ESI+ | 288.1 > 176.2 | 3.030 - 1512.901 | 3.030 | 99.6 - 107.1 | 1.6 - 5.1[1] |
| Anderson PL, et al. | Tenofovir-d5 | ESI+ | 288.04 > 176.11 | 2.5 - 1000 | 2.5 | Within ±14.6 | ≤18.8 at LLOQ, ≤12.4 others[2] |
| Podany AT, et al. | 13C5-Tenofovir | ESI+ | Not Specified | 0.5 - 500 (Plasma) | 0.5 (Plasma) | <12 | <12[3] |
| Prathipati PK, et al. | Tenofovir-d5 | ESI+ | 288.0 > 176.2 | 10 - 2000 | 10 | -4.73 to 4.78 | <15[4][5] |
| Zhang T, et al. | Tenofovir-d7 | ESI+ | 288.1 > 176.1 | 0.300 - 15.0 | 0.300 | Within acceptable limits | Within acceptable limits[6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: Tenofovir and Emtricitabine in Human Plasma by SPE and LC-MS/MS (Based on Patel A, et al.)
-
Sample Preparation (Solid Phase Extraction):
-
Human plasma samples are extracted using Oasis MCX cartridges.
-
Further details on the extraction protocol (e.g., conditioning, loading, washing, and elution steps) would be required for replication.
-
-
Chromatography:
-
Column: Chromolith Speedrod RP18.
-
Mobile Phase: Not explicitly stated, but typically a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Not specified.
-
Run Time: 2.8 minutes.[1]
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Tenofovir: m/z 288.1 > 176.2.[1]
-
Internal Standard: Clonazepam.
-
Method 2: Tenofovir and Emtricitabine in Dried Blood Spots by LC-MS/MS (Based on Anderson PL, et al.)
-
Sample Preparation (Methanol Extraction):
-
A 3mm punch is taken from a dried blood spot.
-
The punch is extracted with methanol containing stable isotope-labeled internal standards.[2]
-
-
Chromatography:
-
Mass Spectrometry:
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Tenofovir using a deuterated internal standard like this compound].
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Tenofovir Mechanism of Action
This diagram illustrates the intracellular activation pathway of Tenofovir to its active diphosphate (B83284) form, which then inhibits viral reverse transcriptase.
Caption: Intracellular phosphorylation pathway and mechanism of action of Tenofovir.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir and rilpivirine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N7-(2-hydroxyethyl)guanine: LC-MS vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two prominent analytical techniques for the quantification of N7-(2-hydroxyethyl)guanine (N7-HEG), a key biomarker for DNA damage caused by ethylene (B1197577) oxide exposure. The methodologies discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing [2-(6-Amino-9H-purin-9-yl)ethanol-d4] as an internal standard, and immunoassay-based methods. This document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs by presenting detailed experimental protocols, comparative performance data, and visual workflows.
Introduction to Analyte and Methods
N7-(2-hydroxyethyl)guanine (N7-HEG) is the most abundant DNA adduct formed upon exposure to ethylene oxide, a known carcinogen. Accurate quantification of N7-HEG in biological samples is crucial for toxicological studies, biomonitoring of exposed populations, and in the development of therapeutic agents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound], which is a deuterated analog of 9-(2-Hydroxyethyl)adenine, is critical for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.
Immunoassays , such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and immunoslot blot, are antibody-based techniques that offer high-throughput capabilities for the detection of specific analytes. These methods rely on the specific binding of an antibody to the target molecule, in this case, N7-HEG or its derivatives.
Performance Comparison: LC-MS/MS vs. Immunoassay
The choice between LC-MS/MS and immunoassay depends on the specific requirements of the study, including the need for absolute quantification, specificity, sample throughput, and cost.
| Parameter | LC-MS/MS with this compound] | Immunoassay (Competitive ELISA / Immunoslot Blot) |
| Specificity | Very High: Differentiates structurally similar compounds based on mass-to-charge ratio and fragmentation patterns. | High: Dependent on antibody specificity; potential for cross-reactivity with structurally related molecules. |
| Sensitivity | Very High: Capable of detecting analytes at the femtomole to attomole level. | High: Detection limits are typically in the picomole to femtomole range. |
| Accuracy & Precision | High: Use of a stable isotope-labeled internal standard minimizes variability, leading to high accuracy and precision. | Moderate to High: Can be affected by matrix effects and antibody lot-to-lot variability. |
| Quantification | Absolute Quantification: Provides precise concentration of the analyte. | Semi-Quantitative to Quantitative: Often provides relative quantification, though absolute values can be obtained with proper calibration. |
| Throughput | Moderate: Sample preparation can be complex and time-consuming; sequential analysis of samples. | High: Amenable to 96-well plate formats, allowing for simultaneous analysis of many samples. |
| Cost per Sample | High: Requires expensive instrumentation and specialized personnel. | Lower: Generally more cost-effective for large numbers of samples. |
| Method Development | Complex and time-consuming. | Can be lengthy, especially for novel antibody development. |
Experimental Protocols
LC-MS/MS Method for N7-HEG Quantification
This protocol describes a general procedure for the quantification of N7-HEG in DNA samples using LC-MS/MS with this compound] as an internal standard.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the biological matrix of interest (e.g., tissues, cells) using a standard DNA extraction kit or protocol.
-
Quantify the isolated DNA using UV spectrophotometry.
-
To an aliquot of DNA, add a known amount of the internal standard, this compound].
-
Perform neutral thermal hydrolysis to release the N7-HEG adducts from the DNA backbone. This is typically achieved by heating the DNA sample in a buffered solution.
2. Sample Clean-up:
-
Following hydrolysis, purify the sample to remove unmodified nucleosides and other interfering substances. This can be achieved using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).
-
Elute the analyte and internal standard from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both N7-HEG and the internal standard, this compound].
-
4. Quantification:
-
Generate a calibration curve using known concentrations of N7-HEG standard spiked with a constant amount of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples.
-
Determine the concentration of N7-HEG in the samples by interpolating their peak area ratios on the calibration curve.
Immunoassay Method for N7-HEG Detection
This section outlines the general principles for a competitive ELISA and an immunoslot blot for the detection of N7-HEG.
Competitive ELISA Protocol:
-
Coating: Coat a 96-well microtiter plate with an N7-HEG-protein conjugate.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition: Add the DNA hydrolysate sample or N7-HEG standard along with a specific primary antibody against N7-HEG to the wells. The free N7-HEG in the sample will compete with the coated N7-HEG for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound antibodies and antigen.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.
-
Measurement: Measure the absorbance of the color product using a microplate reader. The intensity of the color is inversely proportional to the amount of N7-HEG in the sample.
Immunoslot Blot Protocol:
-
DNA Denaturation and Immobilization: Denature the DNA sample (containing N7-HEG) by heating and then rapidly cooling on ice. Apply the denatured DNA to a nitrocellulose or nylon membrane using a slot blot apparatus.
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for N7-HEG.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate.
-
Signal Quantification: Detect the signal using an appropriate imaging system and quantify the intensity of the bands, which is proportional to the amount of N7-HEG in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and Immunoassay techniques.
Performance characteristics of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] as a surrogate standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of adenosine (B11128), the choice of a suitable surrogate standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] and other common alternatives, supported by experimental data from various studies.
Introduction to Surrogate Standards in Bioanalysis
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), a surrogate standard (often an internal standard) is crucial for correcting for variability in sample preparation, injection volume, and instrument response. An ideal surrogate standard should mimic the analyte of interest in terms of chemical and physical properties to ensure it behaves similarly throughout the analytical process. For endogenous compounds like adenosine, stable isotope-labeled (SIL) analogues are the preferred choice.
This guide focuses on the following surrogate standards for adenosine quantification:
-
This compound]: A deuterated analogue of an adenosine derivative.
-
¹³C-Labeled Adenosine: An isotopically labeled version of the target analyte.
-
2-Chloroadenosine (B27285): A structural analogue of adenosine.
-
Caffeine: A structurally related but non-isotopic compound.
Performance Characteristics: A Comparative Analysis
The selection of a surrogate standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the performance characteristics of the compared standards based on data reported in various scientific publications.
It is important to note that the following data is compiled from different studies and direct head-to-head comparisons in a single experiment were not available in the reviewed literature. Therefore, variations in experimental conditions may influence the results.
Table 1: General Performance Characteristics
| Surrogate Standard | Type | Key Advantages | Potential Disadvantages |
| This compound] | Deuterated Analogue | Commercially available. | Potential for chromatographic shift (eluting earlier than adenosine), leading to differential matrix effects and compromised accuracy.[1][2] Susceptible to back-exchange of deuterium (B1214612) with hydrogen.[1] |
| ¹³C-Labeled Adenosine | Stable Isotope-Labeled Analyte | Co-elutes perfectly with adenosine, providing superior correction for matrix effects.[1] High isotopic stability with no risk of exchange.[1] Considered the "gold standard" for accuracy. | May be more expensive and less readily available than deuterated analogues.[3] |
| 2-Chloroadenosine | Structural Analogue | Commercially available and has been used in validated methods.[4] | Chromatographic and ionization behavior may differ significantly from adenosine, potentially leading to inadequate correction for matrix effects. |
| Caffeine | Structural Analogue | Inexpensive and widely available. | Significant differences in chemical structure and physicochemical properties compared to adenosine, making it a less ideal choice for correcting analytical variability.[5] |
Table 2: Quantitative Performance Data from Published Methods
| Parameter | This compound] | ¹³C-Labeled Adenosine | 2-Chloroadenosine | Caffeine |
| Linearity (r²) | Not explicitly found | >0.99[6] | >0.99 | 0.9974[5] |
| Accuracy (% Recovery / % Bias) | Not explicitly found | 97-118%[7] | Within 15% of nominal value[4] | 88-116%[5] |
| Precision (%RSD / %CV) | Not explicitly found | <15%[8] | <15%[4] | Intra-day: 3.32%, Inter-day: 3.14%[7] |
| Lower Limit of Quantification (LLOQ) | Not explicitly found | 2 nmol/L | 15.6 ng/mL[4] | 0.2 µg/g[5] |
| Matrix Effect | Potential for differential effects[1][2] | Minimal due to co-elution[1] | Method not affected by relative matrix effects[4] | Not explicitly reported |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible bioanalytical methods. Below are representative methodologies for the quantification of adenosine using different surrogate standards.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of adenosine in biological samples using LC-MS/MS with a surrogate standard.
Caption: A generalized workflow for quantitative bioanalysis of adenosine using a surrogate standard.
Protocol 1: Adenosine Quantification using ¹³C-Labeled Adenosine
This protocol is based on methodologies for quantifying adenosine in human blood.[2]
-
Sample Collection: Immediately after collection, mix 0.5 mL of blood with 1.5 mL of acetonitrile (B52724) containing a known concentration of ¹³C₁₀,¹⁵N₅-adenosine.
-
Protein Precipitation:
-
Vortex the sample and store at -20°C.
-
Before analysis, vortex and centrifuge at 10,000 x g for 10 minutes.
-
Dilute 100 µL of the supernatant with 400 µL of acetonitrile.
-
Freeze for 30 minutes at -20°C for further protein precipitation, followed by centrifugation at 10,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Column: SeQuant® ZIC®-cHILIC column.
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient: Start with 10% A, ramp to 80% A over 24 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Triple quadrupole mass spectrometer in positive ion mode. Monitor specific precursor-product ion transitions for adenosine and ¹³C₁₀,¹⁵N₅-adenosine.
-
Protocol 2: Adenosine Quantification using 2-Chloroadenosine
This protocol is adapted from a method for quantifying adenosine in cell culture medium.[4]
-
Sample Preparation:
-
To 40 µL of the sample (e.g., cell culture medium), add 20 µL of an internal standard solution of 2-chloroadenosine (1000 ng/mL).
-
Centrifuge the mixture briefly. No extraction is performed.
-
-
LC-MS/MS Analysis:
-
Column: XBridge C₈ column (4.6 mm × 75 mm, 3.5 µm).
-
Mobile Phase A: 2mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 2mM ammonium acetate in methanol.
-
Elution: Isocratic elution with 65% A and 35% B.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 5 µL.
-
Run Time: 4.5 minutes.
-
MS Detection: LC-MS/MS in positive ion mode using selected reaction monitoring (SRM).
-
Adenosine: m/z 268.2 -> 136.1
-
2-Chloroadenosine: m/z 302.2 -> 170.0
-
-
Signaling Pathway and Logical Relationships
The choice of surrogate standard is critical in accurately elucidating the role of adenosine in various signaling pathways. The following diagram illustrates the adenosine signaling pathway and the importance of accurate quantification.
Caption: The role of accurate adenosine quantification in understanding its signaling pathways.
Conclusion and Recommendations
While This compound] is a viable deuterated surrogate standard for adenosine quantification, the scientific literature suggests that ¹³C-labeled adenosine offers superior performance characteristics. The key advantage of ¹³C-labeled standards lies in their identical chromatographic behavior to the analyte, which minimizes the risk of inaccurate quantification due to differential matrix effects—a known potential issue with deuterated standards.[1]
For routine analyses where the highest level of accuracy may not be critical, and cost is a significant factor, deuterated standards or even structural analogs like 2-chloroadenosine can be employed, provided that the method is thoroughly validated to account for potential biases. However, for pivotal drug development studies, clinical research, and any application where data integrity is paramount, the use of a ¹³C-labeled internal standard is strongly recommended to ensure the most reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. benchchem.com [benchchem.com]
- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sample Extraction Methods for the Recovery of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common sample extraction techniques for the recovery of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated stable isotope-labeled internal standard (SIL-IS) frequently used in the bioanalysis of the antiviral drug tenofovir (B777). The selection of an appropriate extraction method is critical for ensuring the accuracy, precision, and robustness of quantitative assays. This document presents experimental data on the recovery of this internal standard using different methodologies, details the associated protocols, and offers a visual representation of the recovery assessment workflow.
Data Presentation: Comparison of Extraction Method Performance
The following table summarizes the recovery of a stable isotope-labeled internal standard for tenofovir, presumed to be structurally similar or identical to this compound], from human plasma using two different extraction techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
| Extraction Method | Internal Standard | Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| Solid-Phase Extraction (SPE) | Unspecified IS for Tenofovir | Plasma | 81.7 | 3.1 | [1] |
| Protein Precipitation (PPT) | ¹³C₅-Tenofovir (Iso-TFV) | Plasma | ~101.2 (from PPT step) | Not Reported | [2] |
Note: The recovery for the ¹³C₅-Tenofovir internal standard in the Protein Precipitation method is inferred from the analyte's recovery, as the original study states that "the analyte and analogue abundances were equally affected"[2]. The overall process efficiency, which includes other sample preparation steps, resulted in a lower overall recovery for the analyte[2].
Experimental Protocols
Detailed methodologies for Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) are provided below. These protocols are based on established and validated methods for the quantification of tenofovir and its internal standards in biological matrices.
1. Solid-Phase Extraction (SPE) Protocol for Tenofovir and its Deuterated Internal Standard from Human Plasma
This protocol is adapted from a validated LC-MS/MS assay for the determination of tenofovir and tenofovir alafenamide in human plasma[3].
-
Materials and Reagents:
-
MCX 96-well µelution SPE plate
-
Water
-
4% Phosphoric acid in water
-
Internal standard working solution (this compound] in methanol:water)
-
-
Procedure:
-
To 200 µL of blank human plasma in a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add the internal standard working solution.
-
Acidify the samples with 200 µL of 4% phosphoric acid in water.
-
Vortex the samples and then centrifuge at 20,000 × g for 5 minutes.
-
Precondition the MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the centrifuged samples onto the SPE plate.
-
Wash the SPE plate with an appropriate wash solution to remove interferences.
-
Elute the analyte and internal standard from the SPE plate with an appropriate elution solvent.
-
Dry the eluted samples and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
2. Protein Precipitation (PPT) Protocol for Tenofovir and its Deuterated Internal Standard from Human Plasma
This protocol is based on a method for the simultaneous assay of tenofovir and emtricitabine (B123318) in plasma using isotopically labeled internal standards[2].
-
Materials and Reagents:
-
Trifluoroacetic acid (TFA)
-
Internal standard working solution (¹³C₅-Tenofovir in deionized water)
-
EDTA plasma
-
-
Procedure:
-
Aliquot patient's EDTA plasma into microcentrifuge tubes.
-
Add the internal standard working solution to each plasma sample.
-
Add trifluoroacetic acid to the plasma samples containing the internal standard to precipitate the proteins.
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant for direct injection into the LC-MS/MS system.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the recovery of an internal standard, such as this compound], in a sample extraction process.
Caption: Workflow for Assessing Internal Standard Recovery.
References
- 1. omicsonline.org [omicsonline.org]
- 2. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis: [2-(6-Amino-9H-purin-9-yl)ethanol-d4] vs. its Non-Deuterated Analog
A Guide for Researchers and Drug Development Professionals
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a valuable tool in medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides a comparative overview of the stability of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] and its non-deuterated counterpart, grounded in the well-established principle of the kinetic isotope effect (KIE). While direct comparative experimental data for this specific molecule is not publicly available, this document synthesizes the expected improvements in stability based on extensive research on deuterated compounds and provides detailed experimental protocols for verification.
The primary mechanism behind the enhanced stability of deuterated compounds lies in the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] This seemingly subtle difference in mass leads to a lower vibrational frequency and zero-point energy for the C-D bond, requiring more energy for its cleavage.[] In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the breaking of a C-H bond as a rate-limiting step.[1] By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of these metabolic reactions can be significantly slowed. This phenomenon, known as the deuterium kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites.[4][5][6]
The Kinetic Isotope Effect: A Mechanistic Overview
The following diagram illustrates the fundamental principle of the kinetic isotope effect, which underpins the enhanced stability of deuterated compounds.
Caption: Energy profile illustrating the higher activation energy required for C-D bond cleavage.
Comparative Stability Data (Representative Example)
While specific experimental data for this compound] is not available, the following table presents representative data from a comparative in vitro metabolic stability study of a similar deuterated compound versus its non-deuterated analog. This data illustrates the typical improvements observed due to deuteration.
| Parameter | Non-Deuterated Analog | Deuterated Analog ([d4]) | Fold Improvement |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 25 ± 3 | 75 ± 6 | 3.0x |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.7 ± 3.3 | 9.2 ± 1.1 | 3.0x |
| % Remaining after 60 min Incubation | 18% | 54% | 3.0x |
This data is representative and intended for illustrative purposes only. Actual results for this compound] may vary and require experimental verification.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol details a standard procedure for assessing the metabolic stability of a test compound, which is a key experiment to quantify the benefits of deuteration.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound] and its non-deuterated analog in human liver microsomes.
Materials:
-
This compound] and its non-deuterated analog
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
96-well incubation plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds, non-deuterated analog, and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound working solutions at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.[7] The 0-minute time point represents the initial concentration before metabolism begins.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
The strategic deuteration of [2-(6-Amino-9H-purin-9-yl)ethanol] to create its d4 analog is a scientifically sound approach to enhance its metabolic stability. Based on the kinetic isotope effect, it is anticipated that the deuterated compound will exhibit a longer in vitro half-life and lower intrinsic clearance when compared to its non-deuterated counterpart. The provided experimental protocol for an in vitro microsomal stability assay offers a robust method to experimentally verify and quantify these expected stability improvements. For researchers and drug development professionals, leveraging deuteration can be a powerful strategy to optimize the pharmacokinetic properties of promising therapeutic candidates, potentially leading to safer and more effective medicines.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Establishing Limits of Detection and Quantification for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for establishing the limit of detection (LOD) and limit of quantification (LOQ) for the deuterated internal standard [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. By leveraging isotope dilution mass spectrometry, this internal standard offers high precision and accuracy in bioanalytical methods. This document compares its expected performance with other relevant deuterated nucleoside and nucleotide analogs, supported by experimental data from published literature, and provides detailed experimental protocols for researchers to establish these critical performance metrics in their own laboratories.
The Critical Role of LOD and LOQ in Bioanalysis
In quantitative bioanalysis, the limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the performance of an analytical method.[1]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of 3:1.[2]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1] A common approach for determining the LOQ is to identify the concentration that yields a signal-to-noise ratio of 10:1.[2]
For drug development and clinical research, robust and sensitive bioanalytical methods are paramount. The use of stable isotope-labeled internal standards, such as this compound], is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample preparation and analysis, effectively compensating for matrix effects and variability in instrument response.
Performance Comparison with Alternative Deuterated Standards
| Analyte | Internal Standard | Matrix | LOQ | Analytical Method |
| Tenofovir (TFV) | Tenofovir-d4 | Dried Blood Spot | 2.5 ng/mL[3] | LC-MS/MS (B15284909) |
| Tenofovir (TFV) | Tenofovir-d4 | Whole Blood | 0.25 ng/mL[4][5] | micro-LC-MS/MS |
| Tenofovir Diphosphate (TFV-DP) | Tenofovir-d4 Diphosphate | Dried Blood Spot | 50 fmol/punch[6] | LC-MS/MS |
| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) | 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ | Urine | 0.05 µg/L[7] | LC-MS/MS |
| Acyclovir | Acyclovir-d4 | Human Plasma | 1.0 ng/mL[8] | UHPLC-HESI-MS/MS |
Experimental Protocols for LOD and LOQ Determination
This section outlines a typical experimental workflow for establishing the LOD and LOQ for an analyte using this compound] as an internal standard via LC-MS/MS.
Preparation of Standard Solutions and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of the non-labeled analyte (e.g., 2-(6-Amino-9H-purin-9-yl)ethanol) and the internal standard, this compound], in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards: Spike a series of blank biological matrix samples (e.g., human plasma) with the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The lowest concentration should be at the expected LOQ.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution of the analyte.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add a fixed volume of the internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable for separating purine (B94841) derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte and internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for purine derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard need to be optimized.
-
Data Analysis and LOD/LOQ Determination
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (e.g., 1/x² or 1/x) is often used.
-
LOD Determination (Signal-to-Noise Method):
-
Analyze a series of samples with decreasing concentrations of the analyte near the expected limit of detection.
-
Determine the signal-to-noise ratio (S/N) for the analyte peak at each concentration.
-
The LOD is the concentration at which the S/N is consistently ≥ 3.
-
-
LOQ Determination (Signal-to-Noise Method):
-
Analyze a series of low-concentration samples.
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value), and where the S/N is consistently ≥ 10.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing the limits of detection and quantification.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Decision logic for classifying low-level analytical results.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. LoD Loq in lc ms ms - Chromatography Forum [chromforum.org]
- 3. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 7. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [archive.hshsl.umaryland.edu]
Safety Operating Guide
Proper Disposal of 2-(6-Amino-9H-purin-9-yl)ethanol-d4: A Guide for Laboratory Professionals
The following document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(6-Amino-9H-purin-9-yl)ethanol-d4. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
The first and most critical step is to positively identify the chemical and consult its Safety Data Sheet (SDS), which will provide definitive guidance on its properties, hazards, and required disposal methods[1]. This guide provides a framework for safe handling and disposal based on general knowledge of purine (B94841) derivatives and laboratory waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-(6-Amino-9H-purin-9-yl)ethanol-d4 for any purpose, including disposal, it is imperative to be fully aware of its associated hazards. The non-deuterated form, 2-(6-Aminopurin-9-yl)ethanol (B1267718), is known to cause skin and serious eye irritation[2][3].
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact[4][5]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles[4][5]. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing[4][5]. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is likely. | To avoid inhalation of dust[4][5]. |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is fundamental to a safe and compliant disposal process.[4] Different types of waste must be separated to avoid dangerous reactions.[6]
-
Solid Waste: Collect un-contaminated labware (e.g., weigh boats, pipette tips) that has come into contact with 2-(6-Amino-9H-purin-9-yl)ethanol-d4 in a designated solid waste container.
-
Aqueous Waste: If the compound is dissolved in an aqueous solution, it should be collected as aqueous chemical waste. Do not pour hazardous chemicals down sinks or drains, as this can contaminate water supplies.[6]
-
Solvent Waste: If the compound is dissolved in an organic solvent, it must be collected in a designated solvent waste container. Keep halogenated and non-halogenated solvent wastes in separate containers.[1]
Container and Labeling:
-
Use a compatible, leak-proof container with a tight-fitting lid.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents, including solvents and their approximate concentrations.[1]
-
Keep containers closed except when adding waste to prevent spills and the release of vapors.[6]
Step-by-Step Disposal Procedures
The disposal of any chemical waste, including purine derivatives, should follow a structured and cautious approach.[1]
-
Consult the Safety Data Sheet (SDS): Before any disposal action, obtain and thoroughly review the SDS for 2-(6-Amino-9H-purin-9-yl)ethanol-d4. Pay close attention to the "Handling and Storage" and "Disposal Considerations" sections.[1]
-
Segregate Waste: At the point of generation, segregate the waste as described above.
-
Collect Waste:
-
Solid Waste: Place contaminated solids into a designated, labeled hazardous waste container.
-
Liquid Waste: Pour liquid waste into the appropriate, labeled hazardous waste container using a funnel.
-
-
Store Waste: Store waste containers in a designated, well-ventilated, and secure area with secondary containment to catch leaks.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1] Only authorized personnel should handle the transport of hazardous waste.[6]
Note on Deuterated Compounds: The presence of deuterium (B1214612) (d4) does not change the chemical properties of the molecule in a way that would alter standard disposal procedures. The compound should be treated based on the hazards of the non-deuterated parent molecule, 2-(6-Amino-9H-purin-9-yl)ethanol.
Note on Purine Analogs: Purine analogs can have biological activity and should be handled with care.[7] Cross-contamination should be avoided, and all waste should be considered hazardous.
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(6-Amino-9H-purin-9-yl)ethanol-d4.
References
- 1. benchchem.com [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 2-(6-Aminopurin-9-yl)ethanol | 707-99-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(6-aminopurin-9-yl)ethanol 97% | CAS: 707-99-3 | AChemBlock [achemblock.com]
- 6. youtube.com [youtube.com]
- 7. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
